molecular formula C10H10O4 B2745312 Ethyl 2-(4-hydroxyphenyl)-2-oxoacetate CAS No. 70080-54-5

Ethyl 2-(4-hydroxyphenyl)-2-oxoacetate

Cat. No.: B2745312
CAS No.: 70080-54-5
M. Wt: 194.186
InChI Key: DZSXZYDBNQVSMU-UHFFFAOYSA-N
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Description

Ethyl 2-(4-hydroxyphenyl)-2-oxoacetate is a useful research compound. Its molecular formula is C10H10O4 and its molecular weight is 194.186. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 2-(4-hydroxyphenyl)-2-oxoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-2-14-10(13)9(12)7-3-5-8(11)6-4-7/h3-6,11H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZSXZYDBNQVSMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=CC=C(C=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Ethyl 2-(4-hydroxyphenyl)-2-oxoacetate CAS 70080-54-5

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Ethyl 2-(4-hydroxyphenyl)-2-oxoacetate (CAS 70080-54-5)

Prepared by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a versatile α-keto ester intermediate crucial for synthetic chemistry and drug discovery. It is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its properties, synthesis, analysis, and applications, grounded in established scientific principles.

Introduction and Strategic Importance

This compound, also known as ethyl 4-hydroxybenzoylformate, is a bifunctional organic molecule of significant interest in medicinal chemistry and materials science.[1][2] Its structure incorporates three key reactive sites: a phenolic hydroxyl group, an α-keto group, and an ethyl ester. This unique combination allows for a wide array of subsequent chemical modifications, making it a valuable building block for constructing more complex molecular architectures.

Its primary value lies in its role as a scaffold for generating libraries of compounds for high-throughput screening and as a key intermediate in the targeted synthesis of pharmacologically active agents. Derivatives of phenyl-oxoacetates are precursors to compounds with potential antibacterial, anticancer, and other therapeutic properties.[3]

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectroscopic properties is fundamental for its effective use in synthesis and for its unambiguous identification.

Core Properties

The key physicochemical properties of this compound are summarized below. These values are critical for reaction planning, purification, and storage.

PropertyValueSource
CAS Number 70080-54-5[2][4][5]
Molecular Formula C₁₀H₁₀O₄[1][2]
Molecular Weight 194.18 g/mol [1][2]
IUPAC Name This compound[1]
Synonyms (4-Hydroxyphenyl)-oxo-acetic acid ethyl ester, ethyl 4-hydroxybenzoylformate[1][2][6]
Appearance Typically a solid or semi-solid[7]
Storage Sealed in a dry, room-temperature environment is recommended[7]
Spectroscopic Signature

Analytical characterization is essential for confirming the identity and purity of the synthesized compound. The expected spectroscopic data are crucial benchmarks for this validation.

TechniqueExpected Characteristics
¹H NMR Signals corresponding to the para-substituted aromatic protons (two doublets, AA'BB' system), the ethyl group (a quartet and a triplet), and a singlet for the phenolic hydroxyl proton (exchangeable with D₂O).
¹³C NMR Resonances for the carbonyl carbons (ketone and ester), aromatic carbons (including the C-O substituted carbon), and the ethyl group carbons.
FT-IR (cm⁻¹) Characteristic absorption bands for O-H stretching (broad, ~3300 cm⁻¹), C=O stretching of the ketone (~1680 cm⁻¹), C=O stretching of the ester (~1730 cm⁻¹), and C-O stretching.
Mass Spec (MS) The molecular ion peak (M⁺) corresponding to the molecular weight (194.18). High-resolution mass spectrometry (HRMS) should confirm the exact mass of 194.0579.[1]

Note: Actual spectral values should be determined empirically on the synthesized material and compared against reference data or computational predictions.[8][9]

Synthesis Pathway: The Friedel-Crafts Acylation

The most direct and common route to this compound is the Friedel-Crafts acylation of phenol.[10][11] This reaction involves the electrophilic substitution of an acyl group onto the aromatic ring.

Mechanistic Considerations and Experimental Causality

The Friedel-Crafts acylation of phenols presents a unique challenge. Phenols are bidentate nucleophiles, meaning they can react at two positions: C-acylation on the aromatic ring to form the desired hydroxyarylketone, or O-acylation on the phenolic oxygen to form a phenyl ester.[12]

Expertise Insight: The choice of catalyst and reaction conditions is paramount to directing the reaction towards the desired C-acylation product.

  • Catalyst Choice: A strong Lewis acid, typically aluminum trichloride (AlCl₃), is required to generate the highly electrophilic acylium ion from the acylating agent, ethyl oxalyl chloride.[10][11]

  • Stoichiometry: Unlike truly catalytic Friedel-Crafts alkylations, acylation reactions often require stoichiometric or even excess amounts of the Lewis acid. This is because the lone pair of electrons on the oxygen of the phenol coordinates strongly with AlCl₃.[12] Furthermore, the product ketone is a moderate Lewis base and forms a stable complex with the catalyst, effectively sequestering it.[10] An excess of catalyst ensures enough is available to drive the reaction.

  • Reaction Control: Higher catalyst concentrations and appropriate temperatures favor the thermodynamically more stable C-acylated product over the kinetically favored O-acylated product. The O-acylated ester can also undergo a Fries rearrangement under these conditions to yield the C-acylated ketone.[12]

G cluster_reactants Reactants cluster_reagents Reagents cluster_intermediates Key Intermediates cluster_products Products phenol Phenol complex Phenol-AlCl₃ Complex phenol->complex + AlCl₃ eoc Ethyl Oxalyl Chloride acylium Acylium Ion [EtOOC-C=O]⁺ eoc->acylium + AlCl₃ alcl3 AlCl₃ (Lewis Acid) target Ethyl 2-(4-hydroxyphenyl) -2-oxoacetate acylium->target Electrophilic Aromatic Substitution complex->target Electrophilic Aromatic Substitution hcl HCl target->hcl (byproduct)

Caption: Friedel-Crafts acylation pathway for synthesis.

Step-by-Step Synthesis Protocol

This protocol is a self-validating system. Adherence to these steps, with careful monitoring, should yield the desired product.

Safety Precaution: This reaction must be performed in a well-ventilated fume hood. AlCl₃ is highly reactive with moisture, and ethyl oxalyl chloride is corrosive and lachrymatory.[13] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory.[14][15]

  • Reactor Setup: Equip a three-necked, round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube (e.g., filled with CaCl₂ or Drierite) to protect the reaction from atmospheric moisture.

  • Solvent and Catalyst: Charge the flask with a suitable inert solvent (e.g., dichloromethane or nitrobenzene) and cool it to 0-5°C in an ice bath. Carefully and portion-wise, add anhydrous aluminum trichloride (AlCl₃) with stirring.

  • Reactant Addition: Dissolve phenol in a minimal amount of the same inert solvent and add it to the dropping funnel. Add the phenol solution dropwise to the stirred AlCl₃ suspension, maintaining the temperature below 10°C.

  • Acylating Agent Addition: Once the phenol addition is complete, add ethyl oxalyl chloride to the dropping funnel. Add it dropwise to the reaction mixture over 30-60 minutes, ensuring the temperature remains controlled.

  • Reaction Progression: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for several hours (typically 4-12 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Carefully quench the reaction by pouring the mixture onto crushed ice containing concentrated hydrochloric acid. This will decompose the aluminum complexes.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers.

  • Washing: Wash the combined organic extracts sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and finally, brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification and Analytical Validation Workflow

The crude product from the synthesis will contain unreacted starting materials, byproducts, and residual solvent. A robust purification and validation workflow is essential to obtain the compound at the high purity required for research and development.

G cluster_analysis Analytical Validation crude Crude Product (from workup) purify Purification (Column Chromatography or Recrystallization) crude->purify pure Pure Compound purify->pure hplc Purity Check (RP-HPLC) pure->hplc nmr Structure ID (¹H, ¹³C NMR) pure->nmr ms Molecular Weight (MS / HRMS) pure->ms ir Functional Groups (FT-IR) pure->ir

Sources

Navigating Ambiguity: A Technical Guide to the Physical Properties of Ethyl 2-(4-hydroxyphenyl)-2-oxoacetate Solid vs. Oil

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The inconsistent physical presentation of ethyl 2-(4-hydroxyphenyl)-2-oxoacetate, manifesting as either a crystalline solid or a viscous oil, presents a significant challenge in pharmaceutical development. This variability can profoundly impact critical downstream processes, including formulation, bioavailability, and stability. This in-depth technical guide provides a comprehensive framework for characterizing and understanding the underlying physicochemical principles governing these different states. We will delve into the critical concepts of polymorphism and amorphous states, detail robust experimental protocols for their characterization, and discuss the implications of these findings for drug development. This guide is structured to empower researchers with the knowledge to control and predict the physical form of this and similar active pharmaceutical ingredients (APIs).

Introduction: The Enigma of Physical Form

This compound (Figure 1) is a key intermediate in the synthesis of various pharmaceutical compounds. However, its propensity to exist as either a stable solid or a persistent oil is a common hurdle in its handling and processing.[1] This physical dichotomy is not merely a matter of convenience; it strikes at the heart of drug efficacy and manufacturability. The solid form, typically crystalline, offers advantages of stability and predictable dissolution, while the oily state, which may be an amorphous form or a supercooled liquid, can lead to handling difficulties and unpredictable physicochemical behavior.[2] Understanding the root cause of this dimorphism is paramount for ensuring consistent product quality and performance.[3][4]

This guide will equip you with the strategic and technical expertise to:

  • Differentiate between the solid and oil forms of this compound using state-of-the-art analytical techniques.

  • Elucidate the underlying phenomena, such as polymorphism or the presence of impurities, that dictate the physical state.

  • Implement a systematic workflow for the comprehensive solid-state characterization of APIs.

Chemical structure of this compound
Figure 1. Chemical Structure of this compound.[5]

The Core of the Matter: Polymorphism and Amorphous States

The ability of a single compound to exist in multiple crystalline forms is known as polymorphism.[6][7] These different crystalline arrangements, or polymorphs, can exhibit distinct physical properties, including melting point, solubility, and stability.[8] It is plausible that the solid form of this compound is one polymorph, while the conditions under which it is synthesized or purified may favor the formation of a less stable, lower-melting polymorph or an amorphous solid, which presents as an oil at room temperature.[2]

An amorphous solid lacks the long-range molecular order characteristic of crystalline materials.[9] This disordered state can result in higher solubility but also greater physical and chemical instability.[2] The oily form of our subject compound could very well be an amorphous state.

The following diagram illustrates the potential energetic relationships between different solid forms.

G cluster_0 Energy Landscape Crystalline Form I (Stable) Crystalline Form I (Stable) Crystalline Form II (Metastable) Crystalline Form II (Metastable) Crystalline Form II (Metastable)->Crystalline Form I (Stable) Transformation Amorphous Form (Oil) Amorphous Form (Oil) Amorphous Form (Oil)->Crystalline Form I (Stable) Crystallization Solution Solution Solution->Crystalline Form I (Stable) Slow Crystallization Solution->Crystalline Form II (Metastable) Rapid Crystallization Solution->Amorphous Form (Oil) Quenching

Diagram 1. Potential energetic relationships between solid forms.

A Multi-pronged Approach to Characterization: Experimental Protocols

No single technique can fully elucidate the solid-state properties of a compound.[10] A comprehensive characterization requires a multi-disciplinary approach.[10][11] Below, we detail the key analytical techniques and provide step-by-step protocols.

Thermal Analysis: Unveiling Thermal Transitions

Thermal analysis techniques are fundamental for characterizing the solid state of pharmaceuticals.[12]

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[13][14][15] This technique is invaluable for determining melting points, glass transitions (for amorphous materials), and polymorphic transitions.

Experimental Protocol:

  • Sample Preparation: Accurately weigh 2-5 mg of the sample (solid or oil) into an aluminum DSC pan. If the sample is an oil, ensure it is evenly distributed at the bottom of the pan. Crimp the pan with a lid.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature to 200 °C at a rate of 10 °C/min.

    • Hold at 200 °C for 2 minutes to erase thermal history.

    • Cool the sample to -20 °C at a rate of 20 °C/min.

    • Ramp the temperature back to 200 °C at 10 °C/min.

  • Data Analysis:

    • Solid: Look for a sharp endothermic peak corresponding to the melting point. The presence of multiple peaks may indicate polymorphism.

    • Oil: Look for a step-change in the baseline, which indicates a glass transition (Tg), a characteristic of an amorphous material. An exothermic peak upon heating could signify crystallization of the amorphous form. A subsequent endothermic peak would be the melting of the newly formed crystalline material.

HSM combines microscopy with thermal analysis, allowing for the visual observation of thermal events.[9][16][17] It is an excellent complementary technique to DSC.[10][16]

Experimental Protocol:

  • Sample Preparation: Place a small amount of the sample on a microscope slide. For the oil, a thin film is sufficient. For the solid, a few crystals are ideal.

  • Instrument Setup: Place the slide on the hot stage of the microscope.

  • Thermal Program:

    • Heat the sample at a controlled rate (e.g., 10 °C/min) while observing through the microscope, often with cross-polarized light.

  • Data Analysis:

    • Solid: Observe changes in crystal morphology, melting behavior, and any solid-solid transitions. Crystalline materials will exhibit birefringence under cross-polarized light, which will disappear upon melting.

    • Oil: The oil will be isotropic (dark) under cross-polarized light. Observe for any signs of crystallization upon heating or cooling.

X-Ray Powder Diffraction (XRPD): The Fingerprint of a Crystal

XRPD is a powerful, non-destructive technique for identifying and characterizing crystalline materials. Each crystalline solid has a unique diffraction pattern, which serves as its "fingerprint".[18] Amorphous materials do not produce sharp diffraction peaks but rather a broad halo.[11]

Experimental Protocol:

  • Sample Preparation: Gently grind the solid sample to a fine powder to ensure random orientation of the crystallites. For the oil, it can be analyzed directly in a low-background sample holder.

  • Instrument Setup: Place the sample in the XRPD instrument.

  • Data Acquisition: Scan the sample over a range of 2θ angles (e.g., 2° to 40°) using a monochromatic X-ray source.

  • Data Analysis:

    • Solid: The resulting diffractogram will show a series of sharp peaks. The positions and relative intensities of these peaks are characteristic of a specific crystalline form.

    • Oil: The diffractogram will show a broad, diffuse halo, confirming the amorphous nature of the sample.

The following diagram outlines the workflow for characterizing the solid and oil forms of this compound.

G cluster_0 Characterization Workflow start Sample (Solid or Oil) dsc Differential Scanning Calorimetry (DSC) - Sharp endotherm (solid) - Glass transition (oil) - Polymorphic transitions start->dsc hsm Hot-Stage Microscopy (HSM) - Visual melting - Crystal habit changes - Birefringence (solid) start->hsm xrpd X-Ray Powder Diffraction (XRPD) - Sharp peaks (solid) - Broad halo (oil) start->xrpd conclusion Conclusion: - Crystalline (Solid) - Amorphous (Oil) - Polymorphic forms identified dsc->conclusion hsm->conclusion xrpd->conclusion

Diagram 2. Experimental workflow for physical form characterization.

Quantitative Data Summary

PropertySolid Form (Crystalline)Oil Form (Amorphous)
Appearance Crystalline solidViscous liquid/oil
DSC Sharp melting endothermGlass transition (Tg)
HSM Birefringent under polarized light, melts at a distinct temperatureIsotropic under polarized light, may show flow at Tg
XRPD Sharp diffraction peaksBroad halo

Implications for Drug Development

The physical form of an API has profound implications for drug development.[3][4][19]

  • Bioavailability: The amorphous form, being generally more soluble, may exhibit enhanced bioavailability.[8] However, its potential for conversion to a less soluble crystalline form during storage could compromise the long-term efficacy of the drug product.[4]

  • Stability: Crystalline forms are typically more thermodynamically stable than their amorphous counterparts.[2] The oily, amorphous form may be prone to degradation and physical instability.

  • Manufacturing: The handling of a viscous oil can be challenging in a manufacturing setting, impacting processes such as weighing, blending, and formulation. A stable, crystalline solid is often preferred for its predictable flow and handling properties.[1]

Conclusion: From Ambiguity to Control

The existence of this compound as both a solid and an oil underscores the critical importance of comprehensive solid-state characterization in pharmaceutical development. By employing a synergistic combination of thermal analysis and X-ray diffraction, researchers can move beyond ambiguity to a state of control. A thorough understanding of the physical forms of an API allows for the selection of the optimal form for development, the design of robust crystallization processes, and the formulation of safe, stable, and effective drug products. The principles and protocols outlined in this guide provide a robust framework for navigating the complexities of solid-state chemistry and ensuring the consistent quality of pharmaceutical ingredients.

References

  • The evolution of hot-stage microscopy to aid solid-state characterizations of pharmaceutical solids. (n.d.). Elsevier.
  • Hot stage microscopy and its applications in pharmaceutical characteriz
  • Hot Stage Microscopy (HSM) for Polymorphic Characterization in Pharmaceuticals. (2023, February 19).
  • Hot-stage Optical Microscopy as an Analytical Tool to Understand Solid-state Changes in Pharmaceutical M
  • Chapter 3.
  • Hot Stage Microscopy for Thermal Analysis Needs. (n.d.). ImageProVision.
  • Characterization of Solids in the Pharmaceutical Industry: Why is it Crucial? (2025, March 24). Solitek Pharma.
  • Introduction of Differential Scanning Calorimetry in a General Chemistry Laboratory Course: Determination of Thermal Properties of Organic Hydrocarbons. (n.d.).
  • A Review on Significance of Identifying an Appropriate Solid Form During Drug Discovery and Product Development. (n.d.).
  • Evaluation of polymorphic forms by powder X-ray diffraction and thermal analysis methods. (n.d.). Rigaku.
  • Solid State Characterization and Pharmaceutical Development. (n.d.).
  • X-ray Powder Diffraction in Drug Polymorph Analysis. (n.d.).
  • Solid-State Characterization in Drug Development and Formul
  • Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PMC. (n.d.). NIH.
  • Analytical Techniques for Structural Characterization of Proteins in Solid Pharmaceutical Forms: An Overview - PMC. (n.d.). NIH.
  • The importance of solid form science in modern drug development. (2019, October 2). Chemistry World.
  • Differential Scanning Calorimeter. (n.d.). Duke SMIF.
  • Differential Scanning Calorimetry as a General Method for Determining Purity and Heat of Fusion of High. (n.d.).
  • Special Issue : Impact of Physicochemical Properties of Pharmaceutical Substances on Dosage Form Performance. (n.d.). MDPI.
  • Solid Form Selection in the Pharmaceutical Industry: Importance in the Drug Development Process. (2019, November 18). YouTube.
  • Ethyl 2-(4-hydroxyphenyl)
  • Differential scanning calorimetry. (n.d.). Wikipedia.
  • X-ray diffraction study of the polymorphism in Er2O3 driven by ball milling. (2025, September 2).
  • Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. (n.d.).
  • Polymorphism identification with X-Ray Diffraction. (2019, June 1).
  • Introduction to X-ray Powder Diffraction Analysis. (n.d.). Poly Crystallography.

Sources

Safety data sheet (SDS) for Ethyl 2-(4-hydroxyphenyl)-2-oxoacetate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safe Handling of Ethyl 2-(4-hydroxyphenyl)-2-oxoacetate

For professionals in research, discovery, and drug development, the introduction of novel chemical entities into the laboratory workflow demands a rigorous and proactive approach to safety. This compound, a compound with significant potential as a building block in synthetic chemistry, is one such entity. Its unique structure, featuring a phenolic ring, a keto group, and an ethyl ester, suggests a reactivity profile that necessitates a comprehensive understanding for safe handling.

This guide moves beyond a standard Safety Data Sheet (SDS) template. It is designed to provide researchers and scientists with the foundational logic behind safety protocols, empowering them to make informed decisions. We will dissect the compound's structure to anticipate potential hazards, establish robust handling procedures, and outline clear, actionable emergency responses. This document serves as a self-validating system of protocols, grounded in established chemical safety principles.

Anticipated Hazard Profile: A Structure-Based Assessment

In the absence of comprehensive toxicological data for this compound, we must infer its potential hazards from its constituent functional groups. This proactive analysis is a cornerstone of laboratory safety when working with new chemical entities.

  • Phenolic Moiety : The 4-hydroxyphenyl group is a structural alert. Phenols, as a class, can be irritating to the skin and eyes.[1]

  • Alpha-Keto Ester : This functionality is reactive and can participate in various chemical transformations. While not intrinsically indicative of a specific hazard, its reactivity warrants careful handling to avoid unintended reactions.

  • Ethyl Ester Group : Drawing parallels with structurally related compounds like ethyl acetate, we can anticipate the potential for serious eye irritation.[2][3] Furthermore, high concentrations of vapors from similar esters may cause drowsiness or dizziness.[2][3][4]

Based on this analysis, it is prudent to handle this compound with the precautions suitable for a compound that is, at a minimum, an eye and skin irritant with the potential for respiratory tract irritation.

Globally Harmonized System (GHS) Classification (Anticipated)
Hazard ClassHazard CategorySignal WordHazard Statement
Skin Corrosion / IrritationCategory 2WarningH315: Causes skin irritation.[5]
Serious Eye Damage / Eye IrritationCategory 2AWarningH319: Causes serious eye irritation.[2][3][5]
Specific Target Organ Toxicity (Single Exposure)Category 3WarningH335: May cause respiratory irritation.[5]

Physicochemical Characteristics

Understanding the physical properties of a compound is fundamental to its safe handling and storage. The following data is compiled from authoritative chemical databases.

PropertyValueSource
Molecular Formula C₁₀H₁₀O₄PubChem[6]
Molecular Weight 194.18 g/mol PubChem[6]
IUPAC Name This compoundPubChem[6]
Physical Form Solid or Semi-solidInferred from related compounds[7]
Storage Temperature Room Temperature, in a dry environmentSigma-Aldrich[7]

The Hierarchy of Controls: A Proactive Safety Workflow

The most effective safety protocols prioritize engineering and administrative controls over sole reliance on Personal Protective Equipment (PPE). This "Hierarchy of Controls" is a fundamental concept in occupational safety and should guide all laboratory work.

Hierarchy_of_Controls cluster_0 Hierarchy of Safety Controls Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Is the hazardous chemical necessary? Engineering Engineering Controls Substitution->Engineering Can a less hazardous chemical be used? Administrative Administrative Controls Engineering->Administrative Isolate people from the hazard. PPE Personal Protective Equipment (PPE) (Least Effective) Administrative->PPE Change the way people work.

Caption: The Hierarchy of Controls prioritizes eliminating hazards over relying on PPE.

Recommended Laboratory Implementation
  • Engineering Controls : All handling of this compound, including weighing and transfers, must be conducted within a certified chemical fume hood to prevent inhalation of any dust or aerosols.[8][9] An emergency eyewash station and safety shower must be readily accessible.[1]

  • Administrative Controls : Access to areas where this compound is used should be restricted to trained personnel. Designate specific areas for its storage and use. All containers must be clearly labeled.

  • Personal Protective Equipment (PPE) : PPE is the final barrier between the researcher and the chemical hazard. The following are mandatory:

    • Eye Protection : Splash-proof chemical goggles are required to protect against potential splashes, which could cause serious eye irritation.[2][5]

    • Hand Protection : Wear chemical-resistant gloves, such as nitrile or butyl rubber.[4] Inspect gloves for any signs of degradation or puncture before use and wash hands thoroughly after handling.

    • Protective Clothing : A standard laboratory coat must be worn and kept fully buttoned.[1]

Standard Operating Procedures: Handling, Storage & Disposal

Adherence to standardized procedures is critical for ensuring safety and experimental reproducibility.

Safe Handling Protocol
  • Preparation : Before handling, ensure the chemical fume hood is operational and the work area is clear of clutter. Confirm the location of the nearest eyewash station and safety shower.

  • Personal Protective Equipment : Don all required PPE as outlined in Section 3.

  • Chemical Transfer : Use non-sparking tools for all transfers to prevent static discharge, a potential ignition source for residual solvents or the compound itself if it has a low flash point.[10] Avoid generating dust or aerosols.[8]

  • Post-Handling : After use, ensure the container is tightly sealed. Decontaminate the work surface. Remove gloves and wash hands thoroughly with soap and water.[2]

Storage & Stability
  • Conditions : Store in a cool, dry, and well-ventilated area.[9][11] Keep the container tightly closed to prevent moisture contamination.

  • Incompatibilities : Segregate from strong oxidizing agents, strong acids, and strong bases to prevent potentially hazardous reactions.[1][10]

Accidental Release & Disposal
  • Accidental Release :

    • Evacuate the immediate area and ensure adequate ventilation.[8]

    • Remove all sources of ignition.[2][10]

    • Wearing appropriate PPE, cover the spill with an inert absorbent material like sand or vermiculite.[2]

    • Carefully sweep or scoop the absorbed material into a suitable, labeled container for disposal.[12]

    • Do not allow the chemical to enter drains or waterways.[8][12]

  • Disposal : Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.[2]

Emergency Response Protocols

Rapid and correct first aid can significantly mitigate the severity of an accidental exposure. The following procedures should be followed immediately.

Emergency_Response cluster_routes Route of Exposure cluster_actions Immediate First Aid Action Start Exposure Event Inhalation Inhalation Start->Inhalation Skin Skin Contact Start->Skin Eye Eye Contact Start->Eye Ingestion Ingestion Start->Ingestion FreshAir Move to Fresh Air Seek Medical Attention Inhalation->FreshAir WashSkin Remove Contaminated Clothing Wash Skin with Water for 15 min Skin->WashSkin RinseEyes Rinse with Water for 15 min Seek Medical Attention Eye->RinseEyes RinseMouth Rinse Mouth Do NOT Induce Vomiting Seek Medical Attention Ingestion->RinseMouth

Caption: Decision workflow for immediate first aid following chemical exposure.

Detailed First Aid Measures
  • Inhalation : If vapors or dust are inhaled, immediately move the affected person to fresh air.[13][14] If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[1][13]

  • Skin Contact : Promptly remove any contaminated clothing.[15] Immediately wash the affected skin area with plenty of soap and water for at least 15 minutes.[1][14] Seek medical attention if irritation develops or persists.[1]

  • Eye Contact : Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[13][14] Remove contact lenses if present and easy to do so.[2] Seek immediate medical attention.[1]

  • Ingestion : Do NOT induce vomiting.[10] If the person is conscious, have them rinse their mouth with water and drink one or two glasses of water.[8][11] Seek immediate medical attention.[1][13]

Fire-Fighting Measures
  • Suitable Extinguishing Media : Use dry chemical powder, carbon dioxide (CO₂), or alcohol-resistant foam.[8][11] A water spray can be used to cool fire-exposed containers.[2]

  • Specific Hazards : Thermal decomposition may produce toxic and irritating gases and fumes, including carbon monoxide and carbon dioxide.[2][10]

  • Protective Equipment : Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1][10][11]

References

  • Covestro. (n.d.). Safety Data Sheet.
  • Chemicea Pharmaceuticals. (n.d.). Material Safety Data Sheet.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Unknown. (n.d.). Material Safety Data Sheet.
  • Hisco. (n.d.). Safety Data Sheet Section 4 FIRST AID MEASURES.
  • Unknown. (2023). SAFETY DATA SHEETS.
  • Centers for Disease Control and Prevention (CDC). (n.d.). First Aid Procedures for Chemical Hazards | NIOSH.
  • AOBChem. (n.d.). Safety Data Sheet 1. Chemical Product and Company Identification.
  • Unknown. (2009). SAFETY DATA SHEET.
  • AK Scientific, Inc. (n.d.). SDS.
  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY.
  • Sigma-Aldrich. (n.d.). Ethyl 2-(4-hydroxyphenyl)acetate | 17138-28-2.
  • The Perfumers Apprentice. (2021). SAFETY DATA SHEET.
  • European Chemicals Agency (ECHA). (2020). Guidance for harmonisation of first aid instructions in the authorisation of biocidal products.
  • TRADESAFE. (2024). First Aid Treatment Steps for Chemical Safety.
  • Hesperian Health Guides. (2024). First aid for chemicals.
  • Flinn Scientific. (n.d.). Ethyl Acetate Safety Data Sheet (SDS).

Sources

Methodological & Application

Application Note: Optimized Hantzsch Thiazole Synthesis Targeting 4-(4-Hydroxyphenyl)thiazole-5-carboxylates

[1][2]

Executive Summary

This protocol outlines the synthesis of Ethyl 2-amino-4-(4-hydroxyphenyl)thiazole-5-carboxylate via a modified Hantzsch condensation.[1][2] While Ethyl 4-hydroxybenzoylformate is a valuable intermediate for thiohydantoins, the synthesis of the aromatic thiazole core requires the Ethyl 4-hydroxybenzoylacetate scaffold to facilitate the formation of the critical


122
Key Applications
  • Medicinal Chemistry: Synthesis of Febuxostat analogs and antimicrobial agents.[1][2]

  • Material Science: Precursors for fluorescent thiazole-based polymers.[1][2]

  • Process Chemistry: Scalable route for 2-aminothiazole scaffolds.

Mechanistic Pathway & Logic

The reaction proceeds through two distinct phases:[1][2]

  • Activation: Selective

    
    -bromination of the 
    
    
    -keto ester at the active methylene position.[1][2]
  • Cyclocondensation: Nucleophilic attack by thiourea sulfur, followed by imine formation and dehydration (aromatization).[1][2]

Reaction Scheme Visualization

The following diagram illustrates the molecular logic, highlighting the divergence between the Formate (non-Hantzsch) and Acetate (Hantzsch-active) pathways.[1][2]

HantzschPathwaySubstrate_FormateEthyl 4-hydroxybenzoylformate(Ar-CO-COOEt)Product_HydantoinSIDE PRODUCT:Thiohydantoin DerivativesSubstrate_Formate->Product_Hydantoin + Thiourea(Cyclization)Substrate_AcetateEthyl 4-hydroxybenzoylacetate(Ar-CO-CH2-COOEt)Intermediate_HaloINTERMEDIATE:Ethyl 2-bromo-2-(4-hydroxybenzoyl)acetateSubstrate_Acetate->Intermediate_Halo + Reagent_Br(Alpha-Bromination)Product_ThiazolePRODUCT:Ethyl 2-amino-4-(4-hydroxyphenyl)thiazole-5-carboxylateIntermediate_Halo->Product_Thiazole + Reagent_Thiourea(Hantzsch Cyclization)Reagent_BrBr2 or NBS(Halogenation)Reagent_ThioureaThiourea(Condensation)

Figure 1: Mechanistic divergence.[1][2] The green pathway represents the validated Hantzsch route described in this protocol.

Experimental Protocol

Safety Warning: Bromine and

12
Materials & Reagents
ReagentEquiv.[1][2][3][4][5]RoleNotes
Ethyl 4-hydroxybenzoylacetate 1.0SubstrateStarting material (commercially available).[1][2]
N-Bromosuccinimide (NBS) 1.05Halogen SourcePreferred over

for regioselectivity.[1][2]
Thiourea 1.2NucleophileExcess ensures complete consumption of bromide.[1][2]
Ethanol (Absolute) SolventMediumPolar protic solvent facilitates condensation.[1][2]
p-Toluenesulfonic acid (cat.) 0.1CatalystOptional: Accelerates dehydration.[1][2]
Sodium Acetate 1.5BaseNeutralizes HBr byproduct.[1][2]
Step-by-Step Methodology
Phase 1: In-Situ Bromination (

-Halogenation)[1][2]
  • Preparation: Dissolve Ethyl 4-hydroxybenzoylacetate (10 mmol, 2.08 g) in 20 mL of acetonitrile (ACN) or ethyl acetate.

    • Expert Insight: ACN is preferred for NBS brominations due to higher solubility of the succinimide byproduct.[2]

  • Addition: Add p-Toluenesulfonic acid (p-TSA) (1 mmol, 190 mg) as a catalyst.

  • Bromination: Slowly add N-Bromosuccinimide (NBS) (10.5 mmol, 1.87 g) portion-wise over 15 minutes at 0°C.

  • Monitoring: Allow the mixture to warm to room temperature (RT) and stir for 1-2 hours. Monitor via TLC (Hexane:EtOAc 7:3).[1][2]

    • Checkpoint: Disappearance of the starting

      
      -keto ester spot indicates conversion to the 
      
      
      -bromo intermediate.[1][2]
Phase 2: Hantzsch Condensation[1][2]
  • Solvent Switch (Optional but Recommended): Evaporate the ACN under reduced pressure.[1][2] Redissolve the residue in 30 mL of Absolute Ethanol .

    • Why? Ethanol is the optimal solvent for thiourea solubility and the subsequent precipitation of the thiazole hydrobromide salt.[1][2]

  • Cyclization: Add Thiourea (12 mmol, 0.91 g) directly to the ethanolic solution.

  • Reflux: Heat the reaction mixture to reflux (78°C) for 4–6 hours.

    • Observation: A precipitate (thiazole hydrobromide salt) often begins to form after 1 hour.[1][2]

  • Workup: Cool the mixture to RT.

    • Neutralization:[1][2] Pour the mixture into 100 mL of ice-water containing Sodium Acetate (15 mmol) to liberate the free base.[2]

    • Precipitation: Stir vigorously for 30 minutes. The product typically precipitates as a solid.[2]

  • Purification: Filter the solid, wash with cold water (2x 20 mL) and cold ethanol (1x 10 mL). Recrystallize from Ethanol/Water if necessary.[2]

Critical Process Parameters (CPP) & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield Incomplete brominationEnsure NBS is fresh (white, not yellow). Add catalytic p-TSA.
Sticky Product Polymerization or oligomersAvoid overheating during bromination.[1][2] Keep T < 25°C in Phase 1.
Regioselectivity Bromination at phenolic ringThe active methylene is more reactive, but ensure 1.05 eq NBS is strictly controlled.[1][2] Protect phenol if necessary (e.g., O-benzyl).[1][2]
Starting Material (Formate) User used BenzoylformateSTOP. Benzoylformate will not yield the Hantzsch thiazole.[1][2] Switch to Benzoylacetate.
Self-Validating System Check[1][2]
  • 1H NMR Validation:

    • Thiazole Proton: Look for the absence of the

      
      -proton signal.[1][2]
      
    • Amino Group: Broad singlet around 7.0–8.0 ppm (exchangeable with

      
      ).[1][2]
      
    • Ester Group: Quartet (~4.3 ppm) and Triplet (~1.3 ppm) must remain intact.[1][2]

    • Phenolic OH: Singlet around 9.0–10.0 ppm.[1][2]

References

  • Hantzsch Thiazole Synthesis Review

    • Source: Eicher, T., & Hauptmann, S. (2003).[1][2] The Chemistry of Heterocycles. Wiley-VCH.[1][2]

    • Context: Found

      
      -haloketone condensation.[1][2]
      
  • Synthesis of 2-aminothiazole-5-carboxylates

    • Source: Narender, M., et al. (2007).[1][2] "Aqueous-phase one-pot synthesis of 2-aminothiazole-5-carboxylates from

      
      -keto esters." Synthetic Communications.
      
    • Link:[Link]

  • Reactivity of Ethyl Benzoylformate

    • Source: Encyclopedia.pub.[1][2] "Thiazoles and Bisthiazoles."[1][2]

    • Link:[Link]

    • Context: Clarifies the distinction between Hantzsch substr
  • Green Synthesis Approaches

    • Source: Shrimandilkar, S. R. (2020).[1][2] "Review on Synthesis of Thiazole Derivatives from

      
      -Halo-ketones and Thiourea." International Journal of Scientific Research in Science and Technology.[1][2]
      
    • Link:[Link][1][2]

Introduction: The Significance of the Thiazole Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Synthesis of Ethyl 4-(4-hydroxyphenyl)-2-methylthiazole-5-carboxylate

The thiazole ring system is a cornerstone of medicinal chemistry, present in a wide array of natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and ability to engage in various biological interactions have led to its incorporation into drugs with diverse therapeutic applications, including antibiotics, anti-inflammatory agents, CNS regulators, and anti-cancer therapies.[1][2][3] The synthesis of novel thiazole derivatives, therefore, remains a critical focus for researchers in drug development.

This application note provides a comprehensive, field-tested protocol for the synthesis of Ethyl 4-(4-hydroxyphenyl)-2-methylthiazole-5-carboxylate. This reaction proceeds via a Hantzsch-type thiazole synthesis, a classic and reliable method for constructing the thiazole heterocycle.[4][5][6] We will explore the reaction between ethyl 2-(4-hydroxyphenyl)-2-oxoacetate, an α-ketoester, and thioacetamide, a common thioamide. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, a step-by-step experimental protocol, and robust characterization methods.

Reaction Scheme and Mechanism

The core of this synthesis is the condensation reaction between an α-ketoester and a thioamide to form the thiazole ring. This transformation is a variation of the renowned Hantzsch Thiazole Synthesis, which traditionally employs an α-haloketone.[1][5]

Overall Reaction:

Mechanistic Pathway

The reaction mechanism unfolds in a logical sequence of nucleophilic attack, cyclization, and dehydration. Understanding these steps is crucial for optimizing reaction conditions and troubleshooting potential issues.

  • Nucleophilic Attack: The synthesis initiates with the sulfur atom of thioacetamide, acting as a potent nucleophile, attacking one of the electrophilic carbonyl carbons of the α-ketoester.

  • Intramolecular Cyclization: Following the initial attack and subsequent tautomerization, the nitrogen atom of the thioamide intermediate performs an intramolecular nucleophilic attack on the remaining carbonyl carbon.[7] This key step forges the five-membered heterocyclic ring.

  • Dehydration Cascade: The cyclic intermediate undergoes a series of dehydration steps, eliminating two molecules of water to form the stable, aromatic thiazole ring system. This aromatization is the thermodynamic driving force for the reaction.

reaction_mechanism Figure 1: Reaction Mechanism Reactants This compound + Thioacetamide Intermediate1 Hemithioacetal Intermediate Reactants->Intermediate1 Nucleophilic Attack of Sulfur Intermediate2 Cyclized Intermediate (Thiazoline derivative) Intermediate1->Intermediate2 Intramolecular Cyclization Product Ethyl 4-(4-hydroxyphenyl)-2-methylthiazole-5-carboxylate Intermediate2->Product Dehydration (Aromatization)

Caption: Figure 1: Reaction Mechanism

Materials, Safety, and Equipment

Reagents and Materials
ReagentCAS No.Molar Mass ( g/mol )Key Properties
This compound70080-54-5194.18Solid
Thioacetamide62-55-575.13White crystalline solid, slight mercaptan odor[8][9]
Ethanol (Absolute)64-17-546.07Flammable liquid
Hydrochloric Acid (HCl)7647-01-036.46Corrosive liquid
Sodium Bicarbonate (NaHCO₃)144-55-884.01White solid
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37Drying agent
Ethyl Acetate141-78-688.11Flammable liquid, solvent for extraction/chromatography
Hexane110-54-386.18Flammable liquid, solvent for chromatography
Critical Safety Precautions
  • Thioacetamide: Thioacetamide is a potential carcinogen (IARC Group 2B) and is toxic by ingestion and inhalation.[9][10] All handling must be performed in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.

  • Solvents: Ethanol, ethyl acetate, and hexane are flammable. Ensure all heating is performed using a heating mantle and condenser in a well-ventilated area, away from open flames or sparks.

  • Acids: Handle hydrochloric acid with care, as it is corrosive.

Required Equipment
  • Round-bottom flask (50 mL or 100 mL)

  • Reflux condenser

  • Heating mantle with magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Glass funnel and filter paper

  • Beakers and Erlenmeyer flasks

  • pH paper

  • Thin-Layer Chromatography (TLC) plates and chamber

  • Column chromatography setup (optional, for high purity)

  • Melting point apparatus

  • Access to NMR and Mass Spectrometry facilities for characterization

Experimental Protocol and Workflow

This protocol is designed to be a self-validating system. Checkpoints, such as TLC monitoring, are included to ensure the reaction is proceeding as expected before moving to the next stage.

experimental_workflow Figure 2: Experimental Workflow A 1. Reagent Preparation B 2. Reaction Setup & Reflux A->B Add reactants to flask C 3. Reaction Monitoring (TLC) B->C Take aliquots over time C->B Continue reflux if incomplete D 4. Workup: Quenching & Extraction C->D Proceed when starting material is consumed E 5. Purification (Recrystallization) D->E Isolate crude product F 6. Product Characterization E->F Obtain pure solid

Caption: Figure 2: Experimental Workflow

Step-by-Step Synthesis Procedure
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.94 g, 10.0 mmol).

    • Add absolute ethanol (30 mL) and stir until the solid is partially dissolved.

    • In a chemical fume hood, carefully add thioacetamide (0.83 g, 11.0 mmol, 1.1 eq).

    • Attach a reflux condenser to the flask.

  • Reaction Execution:

    • Heat the mixture to reflux (approximately 78-80°C) using a heating mantle.

    • Maintain a gentle reflux with continuous stirring for 4-6 hours.

  • Monitoring the Reaction:

    • Periodically (e.g., every hour), pause heating, cool slightly, and carefully take a small aliquot from the reaction mixture using a capillary tube.

    • Spot the aliquot on a silica gel TLC plate and elute with a solvent system such as 30% ethyl acetate in hexane.

    • Visualize the spots under UV light. The reaction is complete when the spot corresponding to the starting ketoester has disappeared.

  • Workup and Isolation:

    • Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.

    • Concentrate the reaction mixture using a rotary evaporator to remove the ethanol.

    • Dissolve the resulting residue in ethyl acetate (50 mL).

    • Transfer the solution to a separatory funnel and wash sequentially with a saturated sodium bicarbonate solution (2 x 25 mL) and brine (1 x 25 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a solid.

  • Purification:

    • The crude solid can be purified by recrystallization. A suitable solvent system is ethanol/water.

    • Dissolve the crude product in a minimal amount of hot ethanol.

    • Slowly add water dropwise until the solution becomes cloudy.

    • Reheat gently until the solution is clear again, then allow it to cool slowly to room temperature, and finally in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Product Characterization

Confirm the identity and purity of the final product using the following methods:

  • Melting Point: Determine the melting range of the purified crystals. A sharp melting point is indicative of high purity.

  • ¹H NMR: The proton NMR spectrum should show characteristic peaks for the aromatic protons of the hydroxyphenyl group, the methyl group on the thiazole ring, the ethyl ester protons, and the phenolic -OH proton.

  • Mass Spectrometry: Obtain a mass spectrum to confirm the molecular weight of the product (Expected [M+H]⁺ ≈ 278.07 m/z).

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Reaction is slow or incomplete Insufficient heating; impure reagents; incorrect stoichiometry.Ensure a consistent reflux temperature. Use freshly opened or purified reagents. Double-check molar calculations.
Low yield of product Incomplete reaction; product loss during workup or purification.Extend reaction time and monitor by TLC. Be careful during extractions to avoid emulsion. Minimize transfers.
Oily product instead of solid Presence of impurities; incomplete removal of solvent.Attempt purification by column chromatography. Ensure the product is thoroughly dried under high vacuum.
Multiple spots on final TLC Incomplete reaction; formation of side products.Re-purify via recrystallization or column chromatography.

Conclusion and Future Applications

This application note details a reliable and reproducible protocol for the synthesis of Ethyl 4-(4-hydroxyphenyl)-2-methylthiazole-5-carboxylate. The Hantzsch-type condensation of an α-ketoester with thioacetamide provides a straightforward route to this valuable heterocyclic scaffold. The 4-hydroxyphenyl substituent is particularly significant, as phenolic hydroxyls are common features in compounds designed to interact with biological targets, such as tyrosinase inhibitors.[11] The synthesized compound serves as a versatile intermediate for further functionalization, enabling the creation of libraries of novel thiazole derivatives for screening in various drug discovery programs.

References

  • Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]

  • SynArchive. Hantzsch Thiazole Synthesis. Available from: [Link]

  • YouTube. synthesis of thiazoles. (2019). Available from: [Link]

  • Scholar Chemistry. Material Safety Data Sheet: Thioacetamide. (2009). Available from: [Link]

  • CUTM Courseware. Thiazole. Available from: [Link]

  • Sallam, M. A. E., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 22(11), 1859. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2723949, Thioacetamide. Available from: [Link]

  • Wikipedia. Thioacetamide. Available from: [Link]

  • Goudjil, S., et al. (2023). Towards More Practical Methods for the Chemical Synthesis of Thioamides Using Sulfuration Agents: A Decade Update. Molecules, 28(8), 3505. Available from: [Link]

  • Pshigonova, E. B., et al. (2022). 3-(4-hydroxyphenyl)-2-(thiazol-2-yl)acrylonitriles: Synthesis, chemical and photophysical properties. AIP Conference Proceedings, 2467(1), 030022. Available from: [Link]

  • ResearchGate. A study of the Willgerodt–Kindler reaction to obtain thioamides and α-ketothioamides under solvent-less conditions. (2017). Available from: [Link]

  • Carl ROTH. Safety Data Sheet: Thioacetamide. Available from: [Link]

  • Organic Chemistry Portal. Thioamide synthesis by thionation. Available from: [Link]

  • Organic Chemistry Portal. Thioamide synthesis by thioacylation. Available from: [Link]

  • Royal Society of Chemistry. Design and synthesis of 4-(2,4-dihydroxyphenyl)thiazole-2-carboxamide derivatives as novel tyrosinase inhibitors: in vitro and in vivo validation. (2023). Available from: [Link]

  • PrepChem.com. Synthesis of [[2-[(4-hydroxyphenyl)thio]ethyl]thio]acetic acid. Available from: [Link]

  • ResearchGate. Synthesis of 5‐substituted 2‐(2,4‐dihydroxyphenyl)‐1,3,4‐thiadiazoles | Request PDF. (1991). Available from: [Link]

  • Beilstein-Institut. Selective synthesis of α-organylthio esters and α-organylthio ketones from β-keto esters and sodium S-organyl sulfurothioates under basic conditions. (2021). Available from: [Link]

  • Abdel-rahman, H. M., et al. (2024). Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. Journal of Biomolecular Structure and Dynamics, 1-19. Available from: [Link]

  • Google Patents. WO2016046836A2 - A novel process for preparation of ethyl 2-(4-hydroxy-3-nitrophenyl)-4-methyl-5-thiazolecarboxylate.
  • PrepChem.com. Synthesis of ethyl α, α-di(4-hydroxyphenyl)-2-pyridine-acetate. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11715332, this compound. Available from: [Link]

  • Al-Ostath, A. I., et al. (2021). Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. International Journal of Pharmaceutical Sciences Review and Research, 68(1), 133-145. Available from: [Link]

Sources

Application Notes & Protocols: A Comprehensive Guide to the Synthesis of Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed protocol for the laboratory-scale synthesis of Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate, a key intermediate in the synthesis of Febuxostat, a potent non-purine selective inhibitor of xanthine oxidase used for treating hyperuricemia and gout.[1][2] The synthetic strategy is centered around the well-established Hantzsch thiazole synthesis, a robust method for constructing the thiazole core.[3][4] This guide is intended for researchers and professionals in medicinal chemistry and drug development, offering in-depth procedural details, mechanistic insights, and safety protocols. The synthesis is presented in a three-part workflow: (1) Preparation of 4-hydroxythiobenzamide, (2) Synthesis of ethyl 2-chloroacetoacetate, and (3) The final Hantzsch cyclocondensation to yield the target compound.

Introduction: The Strategic Importance of the Target Molecule

Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate (CAS No. 161797-99-5) is a heterocyclic compound of significant interest in the pharmaceutical industry.[2][5] Its primary application is as a crucial building block for Febuxostat, where the thiazole ring system is a core structural motif. The synthesis detailed herein employs the Hantzsch thiazole synthesis, a classic and efficient condensation reaction between an α-halocarbonyl compound and a thioamide.[6][7] This approach is favored for its reliability and high yields. Understanding the nuances of preparing the requisite starting materials is as critical as the final cyclization step itself. This guide provides a comprehensive, self-validating protocol for each stage of the synthesis.

Overall Synthetic Workflow

The preparation of the target compound is achieved through a convergent synthesis strategy. Two key intermediates, 4-hydroxythiobenzamide and ethyl 2-chloroacetoacetate, are synthesized independently and then combined in the final step.

G cluster_0 Part 1: Thioamide Synthesis cluster_1 Part 2: α-Haloketone Synthesis cluster_2 Part 3: Hantzsch Cyclocondensation p_cyanophenol p-Cyanophenol thiobenzamide 4-Hydroxythiobenzamide p_cyanophenol->thiobenzamide Thioamidation [6, 12] na_sh NaSH / H₂S na_sh->thiobenzamide final_product Ethyl 2-(4-hydroxyphenyl)-4- methylthiazole-5-carboxylate thiobenzamide->final_product Hantzsch Synthesis [11, 14] eaa Ethyl Acetoacetate chloro_eaa Ethyl 2-Chloroacetoacetate eaa->chloro_eaa Chlorination [5, 10] so2cl2 Sulfonyl Chloride so2cl2->chloro_eaa chloro_eaa->final_product

Caption: Overall workflow for the synthesis of the target compound.

Part 1: Preparation of 4-Hydroxythiobenzamide

This intermediate is synthesized from p-cyanophenol via the addition of a sulfur source. The use of sodium hydrosulfide (NaSH) followed by hydrogen sulfide (H₂S) gas is an effective method for this transformation.[1][8]

Materials and Reagents
ReagentCAS NumberMolecular WeightQuantityMoles
4-Cyanophenol767-00-0119.12 g/mol 50.0 g0.42
Sodium Hydrosulfide (NaSH)16721-80-556.06 g/mol 15.5 g0.28
Hydrochloric Acid (2M)7647-01-036.46 g/mol ~70 mL-
Distilled Water7732-18-518.02 g/mol 175 mL-
Hydrogen Sulfide (H₂S)7783-06-434.08 g/mol As needed-
Step-by-Step Protocol
  • Reaction Setup: In a pressure-rated reaction vessel equipped with a magnetic stirrer and gas inlet/outlet, combine 4-cyanophenol (50.0 g) and sodium hydrosulfide (15.5 g) with distilled water (125 mL).

  • Initial Stirring: Stir the mixture at room temperature for 30 minutes.

  • Introduction of H₂S: Seal the vessel. Carefully evacuate the headspace and flush with H₂S gas. Pressurize the vessel with H₂S to 40-50 psi.

  • Heating and Reaction: Heat the mixture to 70°C. Maintain vigorous stirring and a constant H₂S pressure of approximately 55-60 psi for 5-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (4-cyanophenol) is consumed.

  • Work-up: Cool the reaction to room temperature and carefully vent the excess H₂S gas into a scrubber (e.g., a bleach solution).

  • Neutralization and Precipitation: Neutralize the reaction mixture to a pH of 5-7 by the slow addition of 2M HCl. The product will precipitate as a solid.

  • Isolation and Drying: Collect the solid product by filtration. Wash the filter cake thoroughly with distilled water (2 x 50 mL). Dry the solid under vacuum at 80-85°C to a constant weight.[8]

  • Characterization: The expected product is a solid with a melting point of 192-193°C.[9] Confirm identity using ¹H NMR and IR spectroscopy.

Part 2: Preparation of Ethyl 2-Chloroacetoacetate

This α-halo ketone is prepared by the chlorination of ethyl acetoacetate. Using sulfonyl chloride (SO₂Cl₂) at controlled low temperatures is a highly effective method that minimizes the formation of dichlorinated byproducts.[10]

Materials and Reagents
ReagentCAS NumberMolecular WeightQuantityMoles
Ethyl Acetoacetate141-97-9130.14 g/mol 130.1 g1.0
Sulfonyl Chloride7791-25-5134.97 g/mol 141.7 g1.05
Sodium Bicarbonate (Sat. Sol.)144-55-884.01 g/mol As needed-
Step-by-Step Protocol
  • Reaction Setup: Add ethyl acetoacetate (130.1 g) to a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a scrubber (containing a caustic soda solution to neutralize HCl and SO₂ gas).

  • Cooling: Cool the reactor to between -5°C and 10°C using an ice-salt or acetone-dry ice bath.

  • Addition of Chlorinating Agent: Slowly add sulfonyl chloride (141.7 g) dropwise from the dropping funnel over 2-3 hours, ensuring the internal temperature does not exceed 10°C.[10]

  • Reaction: After the addition is complete, allow the mixture to slowly warm to 20-25°C and stir for an additional 4 hours.

  • Gas Removal: Slowly reduce the pressure using a vacuum pump to remove the residual dissolved acidic gases (HCl, SO₂), ensuring they are captured by the scrubber.

  • Work-up: Quench the reaction mixture by carefully washing with a saturated sodium bicarbonate solution until effervescence ceases. Separate the organic layer.

  • Purification: The crude product is purified by vacuum distillation, collecting the fraction at 107-108°C / 1.87 kPa.[11] This yields the final product as a clear, slightly yellow liquid.[12]

Part 3: Hantzsch Synthesis of the Final Product

This is the final and key step where the thiazole ring is formed by the cyclocondensation of the two previously synthesized intermediates.

Mechanistic Rationale

The Hantzsch synthesis proceeds via a well-defined mechanism.[4][7] First, the highly nucleophilic sulfur atom of the 4-hydroxythiobenzamide attacks the electrophilic carbon bearing the chlorine atom in ethyl 2-chloroacetoacetate (an Sₙ2 reaction). This is followed by an intramolecular cyclization where the nitrogen atom attacks the ketone carbonyl. Finally, a dehydration step occurs, leading to the formation of the stable aromatic thiazole ring.

G cluster_0 Mechanism A Thioamide + α-Haloketone B S-Alkylation Intermediate A->B Nucleophilic Attack C Cyclization (Hemiaminal) B->C Intramolecular Condensation D Dehydration C->D Elimination of H₂O E Aromatic Thiazole Product D->E Aromatization

Caption: Simplified mechanism of the Hantzsch thiazole synthesis.

Materials and Reagents
ReagentCAS NumberMolecular WeightQuantityMoles
4-Hydroxythiobenzamide636-63-5153.21 g/mol 15.3 g0.1
Ethyl 2-chloroacetoacetate609-15-4164.59 g/mol 18.1 g0.11
Ethanol64-17-546.07 g/mol 200 mL-
Water7732-18-518.02 g/mol As needed-
Step-by-Step Protocol
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-hydroxythiobenzamide (15.3 g) in ethanol (200 mL).

  • Addition of Reactant: Heat the solution to approximately 70°C. Once the thioamide is dissolved, add ethyl 2-chloroacetoacetate (18.1 g) to the solution.[1]

  • Reflux: Heat the reaction mixture to reflux (approximately 78-80°C) and maintain for 2-3 hours.

  • Monitoring: Monitor the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase) until the starting materials are consumed.

  • Precipitation and Isolation: Cool the reaction mixture to room temperature. Add water slowly until the product begins to precipitate out of the solution. Continue adding water to ensure complete precipitation.[1]

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water to remove any inorganic salts and impurities.

  • Drying: Dry the collected solid in a vacuum oven at 80°C until a constant weight is achieved.

  • Characterization: The final product, Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate, should be characterized to confirm its identity and purity.

Product Characterization Data
PropertyExpected Value
Appearance Solid[13]
Molecular Formula C₁₃H₁₃NO₃S[13]
Molecular Weight 263.31 g/mol [13][14]
Melting Point ~180 °C[2]
¹H NMR, ¹³C NMR, MS Spectra should be consistent with the proposed structure.[15]
Purity (HPLC) ≥ 98%[5][16]

Safety and Handling Precautions

  • Hydrogen Sulfide (H₂S): Extremely toxic and flammable gas. All manipulations must be performed in a well-ventilated fume hood. A dedicated H₂S detector and a scrubber system are mandatory.

  • Sulfonyl Chloride: Highly corrosive and lachrymatory. Reacts violently with water. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Corrosive Acids/Bases: Handle hydrochloric acid and caustic soda solutions with appropriate care and PPE.

  • General Precautions: All steps of this synthesis should be carried out by trained personnel in a properly equipped chemical laboratory.

References

Sources

Application Notes and Protocols: Ethyl 4-Hydroxybenzoylformate as a Versatile Precursor for Thiazole Synthesis in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The thiazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents due to its broad spectrum of biological activities.[1][2] This application note provides a detailed guide for researchers and drug development professionals on the strategic use of ethyl 4-hydroxybenzoylformate as a readily available and highly functionalized building block for the synthesis of 4-(4-hydroxyphenyl)thiazole derivatives. We present a robust, two-step synthetic pathway centered around the classic Hantzsch thiazole synthesis, including detailed, validated protocols, mechanistic insights, and characterization data. The resulting scaffold, featuring a key phenolic hydroxyl group, serves as an excellent platform for developing compound libraries for structure-activity relationship (SAR) studies in various therapeutic areas.

Introduction: The Strategic Value of the Thiazole Scaffold

The five-membered heterocyclic thiazole ring is considered a "privileged structure" in drug discovery, prized for its metabolic stability and its ability to engage in diverse non-covalent interactions with biological targets.[3] Its presence in approved drugs like the anti-cancer agent Dasatinib and the vitamin thiamine (B1) underscores its therapeutic importance.[1][4] The development of efficient and versatile synthetic routes to novel thiazole derivatives is therefore a critical endeavor in modern medicinal chemistry.

Ethyl 4-hydroxybenzoylformate emerges as an ideal starting material for this purpose. It possesses three key features:

  • An α-ketoester functionality, primed for conversion into a reactive α-haloketone.

  • A para-hydroxyphenyl group , which provides a crucial hydrogen bonding moiety and a handle for further derivatization.

  • Commercial availability and stability, ensuring a reliable starting point for synthesis campaigns.

This guide focuses on a modified Hantzsch synthesis pathway, a reliable and high-yielding method for constructing the thiazole ring.[5][6]

Synthetic Strategy and Mechanistic Rationale

The overall strategy involves a two-stage process: first, the activation of the α-carbon of ethyl 4-hydroxybenzoylformate via bromination, followed by the cyclocondensation reaction with a thioamide to form the aromatic thiazole ring.

G A Ethyl 4-Hydroxybenzoylformate B Step 1: α-Bromination A->B NBS or Br₂ C Ethyl 2-bromo-2-(4-hydroxyphenyl)-2-oxoacetate (α-haloketone intermediate) B->C D Step 2: Hantzsch Cyclocondensation C->D + Thioamide/Thiourea E Substituted 4-(4-Hydroxyphenyl)thiazole (Final Product) D->E

Caption: High-level workflow for thiazole synthesis.

Mechanistic Insight: The Hantzsch Thiazole Synthesis

The cornerstone of this methodology is the Hantzsch reaction.[3][5][6] Its enduring utility lies in its predictability and efficiency.

  • Nucleophilic Attack (SN2): The synthesis begins with the sulfur atom of the thioamide component acting as a potent nucleophile. It attacks the electrophilic α-carbon of the brominated ketoester, displacing the bromide ion. This is a classic SN2 reaction.

  • Intramolecular Cyclization: The resulting intermediate undergoes a rapid intramolecular cyclization. The nitrogen atom of the thioamide attacks the carbonyl carbon of the ester, forming a five-membered heterocyclic intermediate.

  • Dehydration/Aromatization: The final step is a dehydration reaction. The elimination of a water molecule from the cyclic intermediate results in the formation of the stable, aromatic thiazole ring. This aromatization is the thermodynamic driving force for the reaction.

G cluster_mech Hantzsch Reaction Mechanism start α-Bromo Ketoester + Thioamide step1 Nucleophilic Attack (SN2) start->step1 intermediate1 Thioether Intermediate step1->intermediate1 step2 Intramolecular Cyclization intermediate1->step2 intermediate2 Hemiaminal-like Intermediate step2->intermediate2 step3 Dehydration intermediate2->step3 end Aromatic Thiazole Ring step3->end

Caption: The stepwise mechanism of the Hantzsch cyclization.

Detailed Experimental Protocols

Safety Precaution: All operations, especially those involving bromine or N-bromosuccinimide, must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

Protocol 1: Synthesis of Ethyl 2-bromo-2-(4-hydroxyphenyl)-2-oxoacetate

Rationale: This initial step converts the relatively unreactive α-carbon of the ketoester into a highly electrophilic center by introducing a good leaving group (bromide), thereby "activating" the molecule for the subsequent cyclization. N-Bromosuccinimide (NBS) is often preferred over liquid bromine for its ease of handling and improved selectivity.

Materials:

  • Ethyl 4-hydroxybenzoylformate (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.1 eq)

  • Benzoyl Peroxide (BPO) (0.05 eq, optional initiator)

  • Carbon tetrachloride (CCl₄) or Acetonitrile (CH₃CN) (solvent)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve ethyl 4-hydroxybenzoylformate (1.0 eq) in CCl₄ (or CH₃CN).

  • Add N-Bromosuccinimide (1.1 eq) and the catalytic amount of benzoyl peroxide.

  • Heat the mixture to reflux (approx. 77°C for CCl₄) and monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 2-4 hours.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Transfer the filtrate to a separatory funnel and wash sequentially with saturated Na₂S₂O₃ solution (to quench any remaining bromine), saturated NaHCO₃ solution, and finally with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product, ethyl 2-bromo-2-(4-hydroxyphenyl)-2-oxoacetate, is often a viscous oil or low-melting solid and can be used in the next step without further purification. If necessary, purification can be achieved via silica gel column chromatography.

Protocol 2: Synthesis of Ethyl 2-amino-4-(4-hydroxyphenyl)thiazole-5-carboxylate

Rationale: This is the key ring-forming reaction. Ethanol is a common solvent as it effectively dissolves both reactants and the reaction typically proceeds cleanly under reflux conditions. The use of thiourea results in a 2-aminothiazole, a common and highly valuable scaffold in medicinal chemistry.[3]

Materials:

  • Ethyl 2-bromo-2-(4-hydroxyphenyl)-2-oxoacetate (1.0 eq)

  • Thiourea (1.2 eq)

  • Ethanol (absolute)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Deionized water

Procedure:

  • In a round-bottom flask, dissolve the crude ethyl 2-bromo-2-(4-hydroxyphenyl)-2-oxoacetate (1.0 eq) in absolute ethanol.

  • Add thiourea (1.2 eq) to the solution.

  • Heat the reaction mixture to reflux (approx. 78°C) with stirring for 3-5 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature. A solid precipitate may form.

  • Slowly add saturated NaHCO₃ solution to neutralize the hydrobromide salt formed during the reaction, which often facilitates product precipitation.

  • Collect the solid product by vacuum filtration. Wash the filter cake with cold water, followed by a small amount of cold ethanol to remove impurities.

  • If no precipitate forms, concentrate the reaction mixture in vacuo. Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude product.

  • Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford the pure ethyl 2-amino-4-(4-hydroxyphenyl)thiazole-5-carboxylate.

Data and Characterization

The successful synthesis of the target compounds should be validated through standard analytical techniques.

Table 1: Representative Reaction Parameters and Yields

Thio-componentSolventTemperature (°C)Time (h)Typical Yield (%)
ThioureaEthanol78 (Reflux)3-575-85%
ThioacetamideEthanol78 (Reflux)4-670-80%
BenzothioamideDMF1005-765-75%

Table 2: Expected Characterization Data for Ethyl 2-amino-4-(4-hydroxyphenyl)thiazole-5-carboxylate

AnalysisExpected Result
Appearance Off-white to pale yellow solid
Melting Point ~190-195 °C (Varies with purity)
¹H NMR (DMSO-d₆) δ (ppm): ~9.8 (s, 1H, -OH), ~7.8 (s, 2H, -NH₂), ~7.5 (d, 2H, Ar-H), ~6.8 (d, 2H, Ar-H), ~4.2 (q, 2H, -CH₂), ~1.2 (t, 3H, -CH₃)
¹³C NMR (DMSO-d₆) δ (ppm): ~168, ~161, ~157, ~148, ~130, ~126, ~115, ~110, ~60, ~14
MS (ESI+) [M+H]⁺ calculated for C₁₂H₁₂N₂O₃S, found to match

Applications in Drug Development and SAR Studies

The synthesized 4-(4-hydroxyphenyl)thiazole scaffold is a highly attractive starting point for medicinal chemistry programs.

  • SAR Exploration: The 2-position can be easily varied by selecting different thioamides in the Hantzsch synthesis, allowing for exploration of how different substituents impact biological activity.

  • Vector for Further Chemistry: The phenolic hydroxyl group is a versatile handle. It can be alkylated or acylated to generate a library of ether and ester derivatives, probing interactions with specific pockets in a target protein.

  • Proven Bioactivity: This structural motif is present in compounds investigated for a range of activities, including anticancer, anti-inflammatory, and antimicrobial effects, making it a promising core for diverse screening campaigns.[7]

References

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • BEPLS, 13(2). (2024).
  • Chen, J., et al. (2012). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. PLoS ONE, 7(4), e33385. Available from: [Link]

  • ResearchGate. (n.d.).
  • FABAD Journal of Pharmaceutical Sciences. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole.
  • Molecules, 27(2). (2022). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture.
  • ResearchGate. (n.d.). A perspective on environmentally benign protocols of thiazole synthesis.
  • ResearchGate. (n.d.). Scheme 1.
  • PrepChem.com. (n.d.). Synthesis of 4-(4-hydroxyphenyl) thiazole.
  • Al-Ostoot, F. H., et al. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 26(8), 2148. Available from: [Link]

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis.
  • ResearchGate. (2024).
  • Bouherrou, O., et al. (2015). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 20(9), 15937-15951. Available from: [Link]

  • Google Patents. (n.d.).
  • Molecules, 27(2). (2022). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture.
  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis.
  • BenchChem. (n.d.).
  • Tariq, M., et al. (2009). Ethyl 4-(3-benzoylthioureido)benzoate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 4), o803. Available from: [Link]

  • ResearchGate. (2008). Synthesis and reactions of p-hydroxythiobenzamides.

Sources

Synthesis of antimicrobial thiazole derivatives from benzoylformates

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Targeted Synthesis of Antimicrobial Thiazolyl-Hydrazones from Benzoylformates

Executive Summary

This guide details the synthetic protocol for generating a library of antimicrobial thiazole derivatives utilizing ethyl benzoylformate as the primary scaffold. Unlike standard Hantzsch syntheses that often start with simple acetophenones, using benzoylformates introduces an


-keto ester functionality. This allows for the creation of thiazolyl-hydrazones , a privileged structure in medicinal chemistry known to exhibit dual modes of action against multidrug-resistant (MDR) bacteria and fungal pathogens. This protocol emphasizes the "Thiosemicarbazone-Hantzsch" pathway, a robust, self-validating workflow suitable for medium-throughput drug discovery.

Introduction & Chemical Strategy

The Pharmacophore Rationale

The thiazole ring is a cornerstone of antimicrobial design (e.g., Sulfathiazole, Cephalosporins).[1] However, single-ring systems often suffer from metabolic instability or limited potency. Conjugating the thiazole ring to a benzoylformate core via a hydrazone linker (


) achieves two critical objectives:
  • Electronic Modulation: The ester group on the benzoylformate backbone acts as an electron-withdrawing group, modulating the pKa of the hydrazone nitrogen and improving membrane permeability.

  • Metal Chelation: The resulting tridentate domain (O-N-S/N) can chelate transition metals (Fe, Cu) within bacterial active sites, disrupting metalloenzymes essential for respiration.

Synthetic Pathway: The Modified Hantzsch Protocol

The synthesis proceeds in two distinct phases. First, ethyl benzoylformate is condensed with thiosemicarbazide to form a stable thiosemicarbazone intermediate. Second, this intermediate acts as a "heterocyclic precursor" in a Hantzsch-type cyclization with various


-haloketones.

Mechanistic Insight:

  • Phase A (Condensation): Acid-catalyzed nucleophilic attack of the hydrazine terminal nitrogen on the

    
    -keto carbonyl of benzoylformate. The ester carbonyl is less reactive, ensuring regioselectivity.
    
  • Phase B (Cyclization): The sulfur atom of the thiosemicarbazone attacks the

    
    -carbon of the haloketone (
    
    
    
    ), followed by intramolecular condensation to close the thiazole ring.

Experimental Protocol

Phase A: Synthesis of Ethyl Benzoylformate Thiosemicarbazone

Reagents:

  • Ethyl benzoylformate (10 mmol)

  • Thiosemicarbazide (10 mmol)

  • Ethanol (Absolute, 30 mL)

  • Glacial Acetic Acid (Catalytic, 3-5 drops)

Procedure:

  • Dissolution: In a 100 mL round-bottom flask, dissolve 10 mmol of ethyl benzoylformate in 20 mL of absolute ethanol.

  • Addition: Add 10 mmol of thiosemicarbazide dissolved in 10 mL of warm ethanol. Add 3-5 drops of glacial acetic acid.

  • Reflux: Heat the mixture to reflux (

    
    C) with magnetic stirring for 3–4 hours.
    
    • Checkpoint: Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 2:1).[2] The starting keto-ester spot should disappear.

  • Isolation: Cool the reaction mixture to room temperature and then refrigerate at

    
    C overnight.
    
  • Purification: Filter the resulting precipitate. Wash with cold ethanol (2 x 5 mL) and recrystallize from ethanol/water to yield the Thiosemicarbazone Intermediate (Compound 1) .

    • Target Yield: >80%[3][4]

    • Appearance: White to pale yellow crystalline solid.

Phase B: Hantzsch Cyclization to Thiazole Derivatives

Reagents:

  • Compound 1 (Intermediate from Phase A, 5 mmol)

  • 
    -Haloketone derivative (e.g., Phenacyl bromide, 4-Chlorophenacyl bromide, 5 mmol)
    
  • Ethanol or Dioxane (20 mL)[2]

  • Triethylamine (Et

    
    N) (Optional, if acid scavenging is required)
    

Procedure:

  • Setup: Dissolve 5 mmol of Compound 1 in 20 mL of ethanol (or dioxane for solubility).

  • Cyclization: Add 5 mmol of the selected

    
    -haloketone.
    
  • Reaction: Reflux the mixture for 4–6 hours.

    • Mechanistic Note: If using a hydrobromide salt of the haloketone, add equimolar anhydrous sodium acetate to buffer the solution.

  • Workup: Concentrate the solvent to 50% volume under reduced pressure. Pour the residue into crushed ice (50 g) with vigorous stirring.

  • Neutralization: If the product precipitates as a hydrobromide salt, neutralize with 10% NaHCO

    
     solution to release the free base.
    
  • Purification: Filter the solid product. Recrystallize from DMF/Ethanol mixtures.

Characterization & Validation

To ensure scientific integrity, the synthesized compounds must be validated using the following spectroscopic markers.

TechniqueDiagnostic SignalStructural Confirmation

H-NMR

10.5–12.0 ppm (Singlet, 1H)
NH of the hydrazone linkage. Disappearance confirms cyclization if starting from thiosemicarbazide.

H-NMR

7.0–8.0 ppm (Singlet, 1H)
C5-H of the thiazole ring. Distinctive aromatic singlet confirming ring closure.
IR 1710–1735 cm

C=O (Ester).[5] Confirms retention of the benzoylformate ester moiety.
IR 1600–1620 cm

C=N (Azomethine). Confirms hydrazone formation.
Mass Spec [M+H]

Molecular ion peak matching the calculated mass of the thiazolyl-hydrazone.

Antimicrobial Assay Protocol (MIC Determination)

Scope: Evaluation of Minimum Inhibitory Concentration (MIC) against S. aureus (Gram-positive) and E. coli (Gram-negative).

Workflow:

  • Preparation: Dissolve test compounds in DMSO (1 mg/mL stock).

  • Dilution: Prepare serial two-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate. Concentration range: 0.5

    
    g/mL to 256 
    
    
    
    g/mL.
  • Inoculation: Add 10

    
    L of bacterial suspension (
    
    
    
    CFU/mL) to each well.
  • Controls:

    • Positive Control: Ciprofloxacin or Ampicillin.

    • Negative Control: DMSO (solvent blank).

  • Incubation: Incubate at

    
    C for 24 hours.
    
  • Readout: MIC is defined as the lowest concentration inhibiting visible growth (turbidity). Use Resazurin dye (0.01%) for visual confirmation (Blue = Inhibition, Pink = Growth).

Visualizations

Figure 1: Reaction Mechanism & Pathway

ReactionPathway cluster_conditions Critical Parameters BF Ethyl Benzoylformate (Ph-CO-COOEt) INTER Intermediate: Thiosemicarbazone BF->INTER Condensation (EtOH, H+, Reflux) TSC Thiosemicarbazide (H2N-NH-CS-NH2) TSC->INTER PROD Target Product: Thiazolyl-Hydrazone INTER->PROD Hantzsch Cyclization (Reflux, -H2O, -HBr) HALO α-Haloketone (Ar-CO-CH2-Br) HALO->PROD Regioselectivity: Keto > Ester Regioselectivity: Keto > Ester Regioselectivity: Keto > Ester->INTER Nucleophilic Attack (S) Nucleophilic Attack (S) Nucleophilic Attack (S)->PROD

Caption: Step-wise synthesis of thiazolyl-hydrazones via the modified Hantzsch pathway. Phase A ensures regioselective condensation at the


-keto position.
Figure 2: Experimental Workflow Logic

Workflow Start Start: Ethyl Benzoylformate Step1 Phase A: Thiosemicarbazone Formation (Reflux 3h, EtOH) Start->Step1 Check1 TLC Check: Disappearance of Keto-Ester? Step1->Check1 Check1->Step1 No (Continue Reflux) Step2 Phase B: Hantzsch Cyclization (+ α-Haloketone, Reflux 4-6h) Check1->Step2 Yes Workup Workup: Ice precipitation & Neutralization Step2->Workup Char Characterization: NMR (NH, Thiazole-H), IR (C=O) Workup->Char Assay Antimicrobial Screening (MIC vs S. aureus/E. coli) Char->Assay

Caption: Operational workflow for the synthesis and validation of the thiazole library. Self-validating checkpoints (TLC, NMR) are integrated to ensure protocol reliability.

References

  • Gomha, S. M., et al. (2021). Thiazole-Based Thiosemicarbazones: Synthesis, Cytotoxicity Evaluation and Molecular Docking Study. Dove Medical Press. Link

  • Bondock, S., et al. (2010). Synthesis and Antimicrobial Activity of Some New Thiazole, Thiophene and Pyrazole Derivatives Containing Benzothiazole Moiety. European Journal of Medicinal Chemistry. Link

  • Chinnaraja, E., et al. (2019). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives. Current Organic Chemistry. Link

  • Demirci, S. (2018). Synthesis of Thiazole Derivatives as Antimicrobial Agents by Green Chemistry Techniques. Journal of the Turkish Chemical Society. Link

  • Altıntop, M. D., et al. (2016). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives. Molecules (MDPI). Link

Sources

Troubleshooting & Optimization

Troubleshooting low conversion in Hantzsch reaction with alpha-keto esters

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Hantzsch Pyridine Synthesis with α-Keto Esters

A Guide for Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs)

Q1: What is the Hantzsch pyridine synthesis and why are α-keto esters used?

The Hantzsch synthesis is a classic multi-component reaction that condenses an aldehyde, two equivalents of a β-dicarbonyl compound, and a nitrogen source (like ammonia or ammonium acetate) to form a 1,4-dihydropyridine (1,4-DHP).[1][2][3] These 1,4-DHPs are crucial precursors to pyridines, which are core structures in many pharmaceuticals, including calcium channel blockers like nifedipine and amlodipine.[1][4] Using an α-keto ester in place of a traditional β-keto ester allows for the synthesis of novel pyridine derivatives with different substitution patterns, which is of significant interest in drug discovery.

Q2: What is the general mechanism of the Hantzsch reaction?

The reaction proceeds through two main pathways that converge.[2][5]

  • Knoevenagel Condensation: One equivalent of the dicarbonyl compound (in this case, the α-keto ester) reacts with the aldehyde to form an α,β-unsaturated intermediate.[2][6]

  • Enamine Formation: A second equivalent of the dicarbonyl compound condenses with the ammonia source to create a β-enamino ester.[2][6]

  • Michael Addition & Cyclization: The enamine then attacks the α,β-unsaturated intermediate in a Michael addition, followed by cyclization and dehydration to yield the final 1,4-dihydropyridine product.[2][6]

Q3: My reaction yield is consistently low. What are the most common culprits?

Low yields in the Hantzsch synthesis are a frequent challenge and can often be attributed to several factors:[7][8]

  • Suboptimal Reaction Conditions: Incorrect temperature, prolonged reaction times, or an inappropriate solvent can hinder the reaction's progress.[7][8]

  • Purity of Reactants: Impurities in the α-keto ester, aldehyde, or ammonia source can lead to undesired side reactions.[7]

  • Inefficient Catalysis: The uncatalyzed reaction is often slow and low-yielding. The choice and concentration of the catalyst are critical.[7][9]

  • Side Reactions: The formation of byproducts can compete with the desired reaction pathway, consuming starting materials.[7]

  • Product Degradation: The 1,4-dihydropyridine product can sometimes be unstable under the reaction conditions, especially with extended heating.[7]

Troubleshooting Guide: Low Conversion & Yield

Problem: Low or No Product Formation

If you observe minimal to no formation of your desired 1,4-dihydropyridine, as indicated by TLC, LC-MS, or NMR analysis of the crude reaction mixture, consider the following systematic troubleshooting approach.

G start Low/No Product check_reactants 1. Verify Reactant Purity & Stoichiometry start->check_reactants check_conditions 2. Evaluate Reaction Conditions (Solvent, Temp) check_reactants->check_conditions If reactants are pure optimize_catalyst 3. Optimize Catalyst System check_conditions->optimize_catalyst If conditions are standard energy_source 4. Consider Alternative Energy Sources optimize_catalyst->energy_source If yield is still low success Improved Yield energy_source->success

Caption: Troubleshooting workflow for low product yield.

  • Causality: The Hantzsch reaction is a convergence of multiple equilibria. Impurities in any of the starting materials can disrupt these delicate balances. For instance, aged aldehydes may contain carboxylic acids from air oxidation, which can neutralize the basic catalyst or ammonia source. The α-keto ester itself can undergo side reactions if not pure.[7]

  • Actionable Protocol: Reactant Purity Check

    • Aldehyde: Run a quick NMR or IR spectrum to check for the presence of carboxylic acid impurities. If necessary, purify by distillation or column chromatography.

    • α-Keto Ester: Verify its purity by NMR. Synthesized α-keto esters should be carefully purified to remove any starting materials or byproducts.[10]

    • Ammonia Source: Use a fresh bottle of ammonium acetate or ensure your ammonia solution is of the correct concentration. Ammonium acetate can be dried in a desiccator before use as moisture can be detrimental in some cases.[11]

    • Stoichiometry: Precisely measure your reactants. The typical ratio is 2 equivalents of the dicarbonyl compound, 1 equivalent of the aldehyde, and 1 to 1.5 equivalents of the ammonia source.[1][3]

  • Causality: The choice of solvent and temperature profoundly impacts reaction rates and equilibria. Polar protic solvents like ethanol are traditional choices as they can solvate the intermediates and participate in proton transfer steps.[6][12] However, for some substrates, these conditions may not be optimal.[7] Classical methods often require prolonged refluxing, which can lead to product degradation.[12]

  • Actionable Protocol: Condition Screening

    • Solvent Screen: Set up small-scale parallel reactions to test a variety of solvents. While ethanol is common, consider greener options like water or solvent-free conditions, which have shown success.[11][13][14] Polyethylene glycol (PEG-400) can also serve as an effective medium.[6][15]

    • Temperature Optimization: The optimal temperature is a balance between reaction rate and stability of the product. Run the reaction at room temperature, 50 °C, and reflux to determine the ideal condition. Increasing the temperature does not always improve the yield and can sometimes have a negative impact.[11]

    • Sealed Vessel: Performing the reaction in a sealed vessel can prevent the loss of volatile reactants like ammonia and may lead to significantly higher yields, especially in aqueous media.[16][17]

  • Causality: The uncatalyzed Hantzsch reaction is often slow.[18] Catalysts, typically Brønsted or Lewis acids, accelerate the reaction by activating the aldehyde's carbonyl group towards nucleophilic attack and facilitating the dehydration steps.[9]

  • Actionable Protocol: Catalyst Selection and Optimization

    • Introduce a Catalyst: If you are running the reaction uncatalyzed, the addition of a catalyst is the most critical step to improve conversion.[7]

    • Screen Catalysts: A wide range of catalysts have proven effective. Start with a simple Brønsted acid like p-toluenesulfonic acid (PTSA) or a Lewis acid.[1][7] For greener and more efficient options, consider heterogeneous catalysts like sulfonic acid-functionalized silica gel or metal-organic frameworks (MOFs).[9][19] Ceric ammonium nitrate (CAN) has also been used effectively, even under solvent-free conditions.[14]

    • Optimize Loading: The amount of catalyst can have a significant effect. For a chosen catalyst, perform a loading study (e.g., 5 mol%, 10 mol%, 20 mol%) to find the optimal concentration.

Table 1: Comparison of Catalytic Systems for Hantzsch Synthesis

Catalyst TypeExampleTypical ConditionsAdvantagesReference
Brønsted Acid p-Toluenesulfonic acid (PTSA)Reflux in EthanolInexpensive, readily available[1]
Lewis Acid Ytterbium triflate (Yb(OTf)₃)Room Temp, Solvent-freeHigh efficiency, mild conditions[5]
Heterogeneous MIL-101-SO₃H (MOF)Reflux in EthanolReusable, easy separation, green[19]
Green Catalyst Ceric Ammonium Nitrate (CAN)Room Temp, Solvent-freeEnvironmentally benign, high yield[14]
Problem: Formation of Multiple Side Products

The appearance of multiple spots on a TLC plate or unexpected peaks in your analytical data indicates the formation of side products.

The Hantzsch reaction is a complex network of reactions. Besides the main pathway, several side reactions can occur, consuming starting materials and reducing the yield of the desired 1,4-DHP.

G Reactants Aldehyde + α-Keto Ester + NH₃ Knoevenagel Knoevenagel Intermediate (α,β-unsaturated keto ester) Reactants->Knoevenagel Enamine Enamine Intermediate Reactants->Enamine MichaelAdduct Michael Adduct Knoevenagel->MichaelAdduct + Enamine Enamine->MichaelAdduct DHP Desired 1,4-DHP MichaelAdduct->DHP Cyclization/ Dehydration SideProduct2 Side Product: 1,2-DHP Isomer MichaelAdduct->SideProduct2 Alternative Cyclization SideProduct1 Side Product: Over-oxidation to Pyridine DHP->SideProduct1 Oxidizing Conditions

Caption: Hantzsch reaction pathway and common side products.

  • Over-oxidation to Pyridine:

    • Cause: The 1,4-DHP product can be sensitive to oxidation, especially under harsh conditions (prolonged high heat, presence of air/oxidants), leading to the corresponding aromatic pyridine.[1] While sometimes desired, this premature oxidation reduces the yield of the DHP.

    • Solution: Conduct the reaction under an inert atmosphere (Nitrogen or Argon). Avoid excessive heating and prolonged reaction times. If the pyridine is the desired final product, it's often better to isolate the DHP first and then perform a separate, controlled oxidation step using reagents like nitric acid or ferric chloride.[1][6]

  • Formation of 1,2-Dihydropyridine Isomer:

    • Cause: While the 1,4-DHP is typically the thermodynamically favored product, the formation of the 1,2-DHP regioisomer is possible under certain conditions.[11]

    • Solution: Adjusting reaction parameters such as solvent polarity and temperature can help favor the formation of the 1,4-DHP.[6] Some specific catalytic systems have been developed to selectively produce the 1,2-DHP isomer, so careful catalyst selection is key.[11]

Problem: Difficulty in Product Isolation and Purification

Even with good conversion, a low isolated yield can result from challenges during workup and purification.

  • Causality: Hantzsch esters are often crystalline solids, but impurities can sometimes make them oily or difficult to crystallize. The choice of recrystallization solvent is crucial.

  • Actionable Protocol: Effective Product Isolation

    • Initial Isolation: After the reaction is complete (monitored by TLC), cool the reaction mixture. If the product precipitates, it can be isolated by simple filtration.[12][17] Rinsing the solid with cold ethanol or water can help remove soluble impurities.[20]

    • Recrystallization: Ethanol is the most common solvent for recrystallizing Hantzsch esters.[16][20] If the product does not crystallize well from ethanol, try other solvent systems like methanol, isopropanol, or mixtures such as ethanol/water or ethyl acetate/hexane.

    • Column Chromatography: If recrystallization fails to yield pure product, silica gel column chromatography is a reliable alternative. A gradient of ethyl acetate in hexane is a good starting point for elution.

References

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  • A Review: Alternative Methods of Preparing 1, 4- Dihydropyridine Derivatives by Hantzsch Reaction. Banaras Hindu University.
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  • A clean procedure for the synthesis of 1,4-dihydropyridines via Hantzsch reaction in water. (Source not further specified).
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  • Troubleshooting low yields in the Hantzsch synthesis using Diacetonamine. Benchchem.
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  • Synthesis, utility and medicinal importance of 1,2- & 1,4-dihydropyridines. RSC Publishing. Available at: [Link]

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Sources

Technical Support Center: Purification of Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate (CAS 161797-99-5) is a critical intermediate in the synthesis of Febuxostat, a potent xanthine oxidase inhibitor used for the management of hyperuricemia and gout.[1][2] The purity of this intermediate is paramount to ensure the quality and safety of the final active pharmaceutical ingredient (API). This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address common challenges encountered during its purification. It is designed for researchers, chemists, and process development professionals working in pharmaceutical synthesis and development.

This document moves beyond simple protocols to explain the underlying chemical principles, empowering users to make informed decisions and adapt methodologies to their specific experimental context.

Physicochemical Properties

Understanding the fundamental properties of the target compound is the cornerstone of developing a robust purification strategy.

PropertyValueSource(s)
CAS Number 161797-99-5[1][3]
Molecular Formula C₁₃H₁₃NO₃S[1][3]
Molecular Weight 263.31 g/mol [3]
Melting Point 180 °C[1][4]
Boiling Point 426.8 °C at 760 mmHg[1][4]
Appearance Solid
Solubility Slightly soluble in DMSO, Very slightly soluble in Methanol[1]
pKa (Predicted) 8.56 ± 0.15 (Phenolic OH)[1]

Purification Strategy Workflow

A logical workflow is essential for efficient and effective purification. The following diagram outlines the decision-making process, starting from the crude product.

G crude Crude Product (Post-Synthesis Workup) tlc Purity Assessment (TLC/HPLC/¹H NMR) crude->tlc decision1 Is Purity >98%? tlc->decision1 pure Pure Product (Meets Specification) decision1->pure Yes recryst Primary Purification: Recrystallization decision1->recryst No decision2 Recrystallization Successful? recryst->decision2 decision2->tlc Yes column Secondary Purification: Column Chromatography decision2->column No / Oiling Out column->tlc G start No Crystals Formed Upon Cooling check_cloudy Is solution clear or cloudy? start->check_cloudy cloudy Solution is Supersaturated (Cloudy/Opalescent) check_cloudy->cloudy Cloudy clear Solution is Not Saturated (Clear) check_cloudy->clear Clear action_scratch 1. Scratch inner wall of flask with a glass rod. cloudy->action_scratch action_evap 1. Gently heat to boil off a portion of the solvent. clear->action_evap action_seed 2. Add a seed crystal of the pure compound. action_scratch->action_seed action_cool 3. Cool in an ice-salt bath to further reduce solubility. action_seed->action_cool action_recool 2. Allow the concentrated solution to cool again. action_evap->action_recool

Caption: Troubleshooting guide for inducing crystallization.

  • Expert Insight: Scratching the flask with a glass rod creates microscopic imperfections on the glass surface that serve as nucleation sites for crystal growth. [5][6] Q3: Instead of crystals, my product has separated as an oil. How can I fix this?

A3: "Oiling out" occurs when the compound's melting point is lower than the boiling point of the solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point. High impurity levels can also contribute. [7][8]* Causality: The compound is coming out of solution before it can organize into a stable crystal lattice.

  • Solutions:

    • Re-heat and Add More Solvent: Heat the solution to re-dissolve the oil, then add a small amount (10-20%) more of the hot solvent to prevent premature saturation. [7] 2. Slow Down Cooling: Allow the flask to cool very slowly. Insulate the flask by placing it on a wooden block or paper towels instead of a cold lab bench. This gives the molecules more time to align correctly. [7][9] 3. Change Solvents: Switch to a lower-boiling point solvent or a different solvent system entirely.

Part 2: Column Chromatography

If recrystallization fails to provide adequate purity, or if impurities have very similar solubility profiles, column chromatography is the next logical step.

Q1: What is a good starting solvent system for silica gel column chromatography?

A1: The key is to find a system that provides a target Retention Factor (Rf) of 0.2-0.4 on a Thin Layer Chromatography (TLC) plate. [10]* Recommended Systems:

  • Hexane/Ethyl Acetate: This is a standard system of moderate polarity. Start with a ratio of 4:1 and gradually increase the proportion of ethyl acetate.
  • Dichloromethane/Methanol: This is a more polar system suitable if the compound does not move significantly in Hexane/EtOAc. Start at 99:1 and increase the methanol percentage.
  • Expertise: Given the compound's phenolic -OH, it is quite polar. A hexane/ethyl acetate system will likely require a high proportion of ethyl acetate (e.g., 1:1 or 1:2) to achieve the desired Rf.

Q2: My compound is streaking badly on the TLC plate and the column, leading to poor separation. What's happening?

A2: Streaking is a classic sign of strong, undesirable interactions between your compound and the stationary phase, which is common for nitrogen-containing heterocyclic compounds on acidic silica gel. [11]* Causality: The lone pair of electrons on the thiazole nitrogen can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel, causing the compound to "stick" and elute slowly and unevenly.

  • Solutions:

    • Add a Basic Modifier: Add 0.1-1% triethylamine (Et₃N) or a few drops of ammonia in methanol to your mobile phase. [10][11]This neutralizes the acidic sites on the silica, preventing the strong interaction and resulting in sharper, more symmetrical peaks.

    • Use an Alternative Stationary Phase: If streaking persists, consider using a different stationary phase like neutral or basic alumina, which lacks the acidic silanol groups. [11] 3. Reversed-Phase Chromatography: For highly polar compounds, reversed-phase (C18) chromatography can be an excellent alternative, using a polar mobile phase like acetonitrile/water or methanol/water. [12] Q3: I ran my column, but my yield is very low. Where did my compound go?

A3: Low recovery can result from several issues.

  • Possible Causes & Solutions:

    • Compound is Still on the Column: The compound may be too polar for the chosen eluent and has not eluted. Try flushing the column with a much more polar solvent (e.g., 10% Methanol in Dichloromethane or pure Ethyl Acetate) and check the fractions by TLC. [13] 2. Compound Decomposed on Silica: Silica gel is acidic and can cause degradation of sensitive compounds. To test for this, spot your compound on a TLC plate, let it sit for an hour, and then elute it. If a new spot appears or the original spot diminishes, your compound is not stable on silica. [13]In this case, deactivating the silica with triethylamine or using an alternative stationary phase is necessary.

    • Fractions are Too Dilute: Your compound may have eluted, but the fractions are so dilute that it's not visible on the TLC plate by UV light alone. Try concentrating a few fractions where you expected the compound to elute and re-run the TLC. [13]Alternatively, use a more sensitive visualization stain like potassium permanganate. [11]

Detailed Experimental Protocols

Protocol 1: Recrystallization from a Single Solvent (Example: Ethanol)
  • Dissolution: Place the crude solid (e.g., 1.0 g) in an Erlenmeyer flask. In a separate flask, heat the chosen solvent (e.g., ethanol) to a gentle boil. Add the minimum amount of the hot solvent to the crude solid with swirling until it just dissolves. [14]2. Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization in the funnel. [8]3. Cooling & Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Do not disturb the flask during this period to promote the formation of large, pure crystals. [6][9]Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel. [6]5. Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual soluble impurities. [14]6. Drying: Dry the purified crystals under vacuum to remove all traces of solvent. Characterize the final product by melting point and another analytical technique (e.g., ¹H NMR) to confirm purity.

Protocol 2: Flash Column Chromatography
  • Solvent Selection: Using TLC, determine an appropriate solvent system (e.g., 2:1 Hexane:Ethyl Acetate with 0.5% Triethylamine) that gives the target compound an Rf of ~0.3.

  • Column Packing: Pack a glass column with silica gel (typically 50-100 g of silica per 1 g of crude material) as a slurry in the least polar component of your mobile phase (e.g., hexane). [10]3. Sample Loading: Dissolve the crude compound in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane). If solubility is low, adsorb the compound onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the packed column.

  • Elution: Begin eluting with the chosen solvent system, collecting fractions. Monitor the elution process by TLC.

  • Solvent Gradient (Optional): If separation between the product and impurities is large, you can gradually increase the polarity of the mobile phase after the initial impurities have eluted to speed up the elution of your target compound and prevent excessive tailing. [13]6. Isolation: Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the purified product.

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Validation & Comparative

A Researcher's Guide to Differentiating Ethyl 4-hydroxybenzoylformate and Ethyl 4-hydroxyphenylacetate using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of molecules is paramount. Isomeric impurities, even in trace amounts, can significantly impact a drug's efficacy and safety profile. This guide provides an in-depth, technical comparison of two structurally similar isomers, ethyl 4-hydroxybenzoylformate and ethyl 4-hydroxyphenylacetate, and outlines a definitive method for their differentiation using Nuclear Magnetic Resonance (NMR) spectroscopy. By understanding the subtle yet significant differences in their NMR spectra, researchers can confidently identify and distinguish between these two compounds.

The Challenge: Distinguishing Two Closely Related Isomers

Ethyl 4-hydroxybenzoylformate and ethyl 4-hydroxyphenylacetate share the same molecular formula (C₁₀H₁₀O₄) and possess many of the same structural features, including a para-substituted phenolic ring and an ethyl ester group. However, the connectivity of the carbonyl groups presents a critical difference. Ethyl 4-hydroxybenzoylformate is an α-keto ester, with two adjacent carbonyl groups, while ethyl 4-hydroxyphenylacetate has a methylene (-CH₂-) spacer between the ester carbonyl and the aromatic ring. This seemingly minor variation in structure leads to distinct electronic environments for the nuclei in each molecule, which can be readily detected and interpreted using ¹H and ¹³C NMR spectroscopy.

Visualizing the Molecular Structures

To fully appreciate the basis of their spectral differences, it is essential to visualize the structures of the two isomers.

Figure 1: Chemical Structures

G cluster_0 Ethyl 4-hydroxybenzoylformate cluster_1 Ethyl 4-hydroxyphenylacetate A HO- B C6H4 A->B C -C(=O)- B->C D C(=O)O- C->D E CH2CH3 D->E F HO- G C6H4 F->G H -CH2- G->H I C(=O)O- H->I J CH2CH3 I->J

Caption: Chemical structures of ethyl 4-hydroxybenzoylformate and ethyl 4-hydroxyphenylacetate.

The Power of NMR in Isomer Differentiation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for determining the structure of organic molecules in solution.[1] It operates on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field, these nuclei can absorb and re-emit electromagnetic radiation at specific frequencies. The precise frequency, or chemical shift (δ), is highly sensitive to the local electronic environment of the nucleus, allowing us to probe the connectivity and spatial arrangement of atoms within a molecule.[2]

¹H NMR Spectroscopy: A Tale of Two Spectra

The ¹H NMR spectra of ethyl 4-hydroxybenzoylformate and ethyl 4-hydroxyphenylacetate will exhibit distinct differences, primarily in the chemical shifts of the protons on and adjacent to the aromatic ring, and most notably, the presence or absence of a key methylene signal.

Key Differentiating Features in ¹H NMR:
  • The Methylene Bridge Signal: The most unambiguous distinguishing feature will be the presence of a singlet peak in the spectrum of ethyl 4-hydroxyphenylacetate, corresponding to the methylene (-CH₂-) protons situated between the aromatic ring and the ester carbonyl group. This signal is expected to appear in the range of 3.5-3.7 ppm . In contrast, the spectrum of ethyl 4-hydroxybenzoylformate will be devoid of any signal in this region, as it lacks this methylene spacer.

  • Aromatic Region Splitting Patterns: Both molecules feature a para-substituted benzene ring, which will give rise to a characteristic AA'BB' system, appearing as two distinct doublets in the aromatic region of the spectrum (typically 6.5-8.5 ppm).[3][4] The protons ortho to the hydroxyl group will be more shielded (appear at a lower chemical shift) compared to the protons ortho to the electron-withdrawing carbonyl-containing substituent.

    • For ethyl 4-hydroxyphenylacetate , the aromatic protons ortho to the -OH group are expected around 6.7-6.9 ppm , while those ortho to the -CH₂C(=O)O- group will be slightly downfield, around 7.1-7.3 ppm .

    • For ethyl 4-hydroxybenzoylformate , the powerful electron-withdrawing effect of the α-keto ester group will significantly deshield the ortho protons, shifting them further downfield to approximately 7.8-8.0 ppm . The protons ortho to the -OH group will remain in a similar region, around 6.8-7.0 ppm .

  • Ethyl Ester Signals: Both compounds will show signals for the ethyl ester group: a quartet for the -OCH₂- protons and a triplet for the -CH₃ protons. While the chemical shifts will be broadly similar, subtle differences may be observed due to the differing electronic nature of the rest of the molecule.

Predicted ¹H NMR Data Summary:
Assignment Ethyl 4-hydroxybenzoylformate (Predicted) Ethyl 4-hydroxyphenylacetate (Experimental)
-OHBroad singletBroad singlet
Aromatic (ortho to -OH)~6.8-7.0 ppm (d)~6.7-6.9 ppm (d)
Aromatic (ortho to substituent)~7.8-8.0 ppm (d)~7.1-7.3 ppm (d)
-CH₂- (bridge)Absent~3.5-3.7 ppm (s)
-OCH₂- (ethyl)~4.4 ppm (q)~4.1-4.2 ppm (q)
-CH₃ (ethyl)~1.4 ppm (t)~1.2-1.3 ppm (t)

¹³C NMR Spectroscopy: Unambiguous Carbonyl Differentiation

While ¹H NMR provides a clear distinction, ¹³C NMR offers further irrefutable evidence for the correct isomeric structure, primarily through the chemical shifts of the carbonyl carbons.

Key Differentiating Features in ¹³C NMR:
  • The Carbonyl Carbon Chemical Shifts: This is the most definitive point of comparison.

    • Ethyl 4-hydroxybenzoylformate possesses two carbonyl carbons. The α-keto carbonyl carbon is expected to be significantly deshielded due to the adjacent electron-withdrawing ester group and will resonate at a much higher chemical shift, predicted to be in the range of 185-195 ppm . The ester carbonyl carbon will appear in the typical range of 160-165 ppm .

    • Ethyl 4-hydroxyphenylacetate has only one ester carbonyl carbon, which is expected to resonate in the range of 170-175 ppm . The absence of a signal in the 185-195 ppm region is a clear indicator that the compound is not the α-keto ester.

  • The Methylene Bridge Carbon: The presence of a methylene carbon signal at approximately 40-45 ppm in the spectrum of ethyl 4-hydroxyphenylacetate provides another point of confirmation. This signal will be absent in the spectrum of ethyl 4-hydroxybenzoylformate.

Predicted ¹³C NMR Data Summary:
Assignment Ethyl 4-hydroxybenzoylformate (Predicted) Ethyl 4-hydroxyphenylacetate (Experimental)
α-Keto C=O~185-195 ppmAbsent
Ester C=O~160-165 ppm~170-175 ppm
Aromatic C-OH~160-165 ppm~155-160 ppm
Aromatic C-substituent~125-130 ppm~125-130 ppm
Aromatic CH~115-120 & ~130-135 ppm~115-120 & ~130-135 ppm
-CH₂- (bridge)Absent~40-45 ppm
-OCH₂- (ethyl)~62-65 ppm~60-63 ppm
-CH₃ (ethyl)~13-15 ppm~13-15 ppm

Experimental Protocol: Acquiring High-Quality NMR Data

To ensure accurate and reproducible results, adherence to a standardized experimental protocol is crucial.

Workflow for NMR Analysis:

G A Sample Preparation B NMR Instrument Setup A->B C Data Acquisition B->C D Data Processing C->D E Spectral Analysis & Interpretation D->E

Caption: A streamlined workflow for NMR sample analysis.

Step-by-Step Methodology:
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the compound for ¹H NMR and 20-30 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the chosen solvent fully dissolves the compound and does not have signals that overlap with key resonances of the analyte.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

    • Transfer the solution to a clean, high-quality 5 mm NMR tube.[5][6]

    • Ensure the sample is free of any particulate matter, as this can degrade the quality of the magnetic field homogeneity.[7]

  • NMR Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent to stabilize the magnetic field.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum. Typically, a small number of scans (4-16) is sufficient.

    • Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons corresponding to each signal.

  • Spectral Analysis & Interpretation:

    • Analyze the chemical shifts, splitting patterns (multiplicity), and integration values in the ¹H NMR spectrum.

    • Analyze the chemical shifts in the ¹³C NMR spectrum.

    • Compare the experimental data with the predicted values in the tables above to definitively identify the isomer.

Conclusion: A Clear and Confident Distinction

The structural differentiation of ethyl 4-hydroxybenzoylformate and ethyl 4-hydroxyphenylacetate, while challenging at first glance, is readily achievable through a careful and systematic application of ¹H and ¹³C NMR spectroscopy. The presence of a methylene signal in the ¹H NMR and the distinct chemical shifts of the carbonyl carbons in the ¹³C NMR provide unambiguous markers for each isomer. By following the outlined experimental protocol and analytical strategy, researchers in drug development and related scientific fields can ensure the structural integrity of their compounds, a critical step in the path to discovery and innovation.

References

  • Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry? Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy. Retrieved from [Link]

  • ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch 13 - Aromatic H. Retrieved from [Link]

  • University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Common HNMR Patterns. Retrieved from [Link]

  • JoVE. (2025, May 22). Video: NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]

  • Spectral Database for Organic Compounds (SDBS). (n.d.). Ethyl 4-hydroxyphenylacetate. National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved from [Link]

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A Researcher's Guide to the Melting Point of Ethyl 2-(4-hydroxyphenyl)-2-oxoacetate: Purity, Protocol, and Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, my experience has consistently shown that the fundamental properties of a compound, such as its melting point, are critical indicators of its purity and suitability for further use. This is particularly true for intermediates in drug development, where purity is paramount. This guide provides an in-depth analysis of the melting point of ethyl 2-(4-hydroxyphenyl)-2-oxoacetate, a key building block in synthetic organic chemistry. In the absence of a universally cited melting point for this specific compound, this guide will focus on the rigorous methodology for its determination, the interpretation of the resulting data, and a comparative analysis with structurally related molecules.

The purity of a substance is inversely correlated with its melting point range. A pure crystalline solid will have a sharp melting point, typically within a narrow range of 0.5-2.0°C. Conversely, the presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting point range. This phenomenon, known as melting point depression, is a foundational concept in the characterization of organic compounds.

Comparative Melting Point Data

To provide context for the experimental determination of the melting point of this compound, the following table presents the reported melting points of structurally similar compounds. These comparisons are valuable for understanding how minor structural modifications can influence this key physical property.

Compound NameStructureReported Melting Point (°C)
Ethyl 2-(4-hydroxyphenyl)acetate36-38
Ethyl BenzoylformateLiquid at room temperature; Boiling Point: 138-139 °C/18 mmHg[1][2][3]
Methyl 2-hydroxy-2-phenylacetate54-58[4]
Methyl (2-hydroxyphenyl)acetate122-124[5]

Note: The absence of a melting point for ethyl benzoylformate, which is a liquid at room temperature, underscores the importance of the hydroxyl group and its position on the phenyl ring in determining the solid-state properties of these molecules.

Experimental Protocol for Melting Point Determination

The following protocol outlines a robust method for determining the melting point range of a synthesized sample of this compound. This self-validating system ensures accuracy and reproducibility.

Objective: To accurately determine the melting point range of a sample of this compound as an indicator of its purity.

Materials:

  • Sample of this compound (finely powdered and completely dry)

  • Melting point apparatus (e.g., Mel-Temp or automated equivalent)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

  • Calibration standards with certified melting points (e.g., benzoic acid, caffeine)

I. Apparatus Calibration:

Causality: The accuracy of the melting point determination is entirely dependent on the accuracy of the thermometer or detector in the apparatus. Calibration against known standards is a critical step to ensure the trustworthiness of the experimental data.

  • Select at least two calibration standards that bracket the expected melting point of the sample.

  • Following the standard operating procedure for the melting point apparatus, determine the melting point of each standard.

  • Compare the observed melting points with the certified values. If a significant deviation is observed, create a calibration curve to correct the experimental readings.

II. Sample Preparation:

Causality: Proper sample preparation is crucial for uniform heat transfer and accurate observation of the melting process. A finely powdered, dry sample ensures consistent packing and eliminates the influence of residual solvent, which can act as an impurity and depress the melting point.

  • Place a small amount of the this compound sample on a clean, dry watch glass.

  • Using a mortar and pestle, gently grind the sample into a fine, uniform powder.

  • Ensure the sample is completely dry, as residual solvent will lead to an inaccurate, depressed melting point.

III. Capillary Tube Packing:

Causality: A properly packed capillary tube with a sample height of 2-3 mm ensures that the entire sample melts within a narrow temperature range, allowing for a precise determination.

  • Press the open end of a capillary tube into the powdered sample until a small amount of the solid is collected.

  • Invert the tube and gently tap the sealed end on a hard surface to pack the sample tightly into the bottom.

  • Repeat until the sample height is approximately 2-3 mm.

IV. Melting Point Measurement:

Causality: A slow heating rate (1-2°C per minute) near the melting point is essential for allowing the system to remain in thermal equilibrium, which is necessary for an accurate determination. A rapid heating rate can lead to a falsely broad melting range.

  • Preliminary (Rapid) Determination:

    • Place the packed capillary tube into the melting point apparatus.

    • Heat the sample at a rapid rate (5-10°C per minute) to get an approximate melting temperature.

    • Allow the apparatus to cool to at least 20°C below the approximate melting point.

  • Accurate Determination:

    • Place a new, freshly packed capillary tube into the apparatus.

    • Heat rapidly to about 15-20°C below the approximate melting point.

    • Decrease the heating rate to 1-2°C per minute.

    • Record the temperature at which the first drop of liquid appears (T1).

    • Continue heating at the same slow rate and record the temperature at which the last crystal melts (T2).

    • The melting point range is reported as T1 - T2.

  • Repeat the accurate determination with a fresh sample to ensure reproducibility.

V. Interpretation of Results:

  • High Purity: A sharp melting point range of 0.5-2.0°C indicates a high degree of purity.

  • Presence of Impurities: A broad and depressed melting point range (greater than 2.0°C and lower than expected) suggests the presence of impurities.

experimental_workflow cluster_prep Sample Preparation cluster_measurement Melting Point Determination cluster_analysis Data Analysis & Interpretation start Start: Synthesized Compound grind Grind to Fine Powder start->grind dry Ensure Sample is Dry grind->dry pack Pack Capillary Tube (2-3 mm) dry->pack rapid_heat Rapid Heating (5-10°C/min) for Approximate M.P. pack->rapid_heat calibrate Calibrate Apparatus calibrate->rapid_heat slow_heat Slow Heating (1-2°C/min) near M.P. rapid_heat->slow_heat record_t1 Record T1 (First Liquid) slow_heat->record_t1 record_t2 Record T2 (All Liquid) record_t1->record_t2 calculate_range Calculate Range (T2 - T1) record_t2->calculate_range compare Compare to Purity Criteria calculate_range->compare pure Sharp Range (0.5-2.0°C) => High Purity compare->pure Meets Criteria impure Broad/Depressed Range (>2.0°C) => Impure compare->impure Fails Criteria

Caption: Experimental workflow for melting point determination.

Influence of Potential Impurities

The synthesis of this compound, commonly achieved through a Friedel-Crafts acylation of phenol with ethyl oxalyl chloride, can introduce several impurities that will affect the melting point.[6][7]

  • Unreacted Phenol: The presence of the starting material, phenol, will significantly depress and broaden the melting point range.

  • Ortho-substituted Isomer: Friedel-Crafts acylation can sometimes yield a mixture of para and ortho isomers. The ortho-substituted isomer, ethyl 2-(2-hydroxyphenyl)-2-oxoacetate, would act as an impurity, leading to a wider melting range.

  • Polysubstituted Products: Although less likely with the deactivating acyl group, polysubstitution on the phenol ring could occur, introducing other impurities.

  • Residual Solvent: Incomplete drying of the final product will result in the presence of the recrystallization solvent, which will act as an impurity and depress the melting point.

Conclusion

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A Senior Application Scientist's Guide to Validated Analytical Methods for Febuxostat Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of Febuxostat, a potent non-purine selective inhibitor of xanthine oxidase, the control of process-related impurities and intermediates is not merely a regulatory formality; it is a cornerstone of drug safety and efficacy. This guide provides an in-depth comparison of validated analytical methodologies, offering field-proven insights into method selection, validation, and practical application for the analysis of Febuxostat intermediates. Our focus is to bridge the gap between theoretical protocols and their real-world implementation, ensuring the data you generate is reliable, reproducible, and scientifically sound.

The Critical Role of Intermediate Analysis in Febuxostat Synthesis

Febuxostat, chemically known as 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid, is synthesized through a multi-step process where several intermediates are formed.[1] The purity of the final Active Pharmaceutical Ingredient (API) is directly dependent on the effective control of these intermediates and any potential side-reaction products. Monitoring these compounds is crucial for optimizing reaction conditions, maximizing yield, and ensuring the final product meets stringent quality standards.

Key process-related impurities and intermediates that require monitoring include starting materials, ester derivatives, and amide impurities.[2] For instance, the presence of unreacted starting materials or the formation of ester impurities can indicate an incomplete reaction, while amide impurities might arise from hydrolysis of the nitrile group under certain conditions.[2]

Comparative Overview of Core Analytical Techniques

The choice of an analytical method is contingent on the specific requirements of the analysis—be it for in-process control, final product release, or stability testing. High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are the predominant techniques for the analysis of Febuxostat and its related substances.[3][4]

FeatureHigh-Performance Liquid Chromatography (HPLC)High-Performance Thin-Layer Chromatography (HPTLC)
Principle Separation based on differential partitioning of analytes between a liquid mobile phase and a solid stationary phase packed in a column.Separation based on differential migration of analytes over a stationary phase (plate) driven by a liquid mobile phase.
Resolution Superior resolution and efficiency, ideal for complex mixtures and trace impurity analysis.Good resolution, suitable for less complex samples and rapid screening.[3]
Sensitivity High sensitivity, with LOD/LOQ values often in the µg/mL or ng/mL range.[1][5]Good sensitivity, with detection limits typically in the ng/spot range.[3][6]
Throughput Sequential analysis; one sample at a time.High throughput; multiple samples can be run simultaneously, reducing analysis time and cost.[3]
Quantitation Highly accurate and precise quantitation using external or internal standards.[7]Densitometric scanning allows for accurate quantitation.[3]
Versatility A wide variety of columns and detectors (UV, MS, FLD) are available for method optimization.Flexible choice of mobile phases and derivatization reagents for visualization.
Cost Higher initial instrument cost and ongoing solvent consumption.Lower instrument cost and significantly less solvent usage per sample.[3]

Workflow for Analytical Method Selection and Validation

The journey from selecting a method to its routine implementation follows a structured path. The primary goal is to establish, through documented evidence, that the analytical procedure is "suitable for its intended purpose," a core principle of the International Council for Harmonisation (ICH) guidelines.[8][9]

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation (ICH Q2(R1)) cluster_2 Phase 3: Implementation Dev1 Define Analytical Target Profile (ATP) Dev2 Select Technique (e.g., HPLC, HPTLC) Dev1->Dev2 Dev3 Optimize Parameters (Mobile Phase, Column, etc.) Dev2->Dev3 Val1 Specificity Dev3->Val1 Transfer to Validation Val2 Linearity & Range Val1->Val2 Val3 Accuracy Val2->Val3 Val4 Precision (Repeatability & Intermediate) Val3->Val4 Val5 LOD & LOQ Val4->Val5 Val6 Robustness Val5->Val6 Imp1 Routine QC Analysis Val6->Imp1 Method Approved Imp2 Method Lifecycle Management Imp1->Imp2

Caption: General workflow for analytical method development, validation, and implementation.

Detailed Experimental Protocols

The following protocols are examples of validated methods that have been successfully used for the analysis of Febuxostat and its impurities. These serve as a robust starting point for your laboratory's method development and validation efforts.

Protocol 1: Validated RP-HPLC Method for Related Substances

This method is designed for high sensitivity and specificity, making it suitable for the quantitative determination of impurities in Febuxostat tablets and bulk drug.

Causality Behind Choices:

  • Column: A C18 column is the workhorse for reversed-phase chromatography, offering excellent retention and separation for moderately polar compounds like Febuxostat and its intermediates.[10]

  • Mobile Phase: A gradient elution using a buffered aqueous phase and an organic modifier (acetonitrile/methanol) is employed to ensure that both early-eluting polar impurities and the late-eluting main analyte are resolved with good peak shape. The acidic pH (2.5) suppresses the ionization of the carboxylic acid group on Febuxostat, leading to better retention and symmetrical peaks.

  • Detection: The wavelength of 315 nm is selected as it corresponds to a high absorbance maximum for Febuxostat, ensuring good sensitivity.[11]

Methodology:

  • Chromatographic System: HPLC with a UV detector.

  • Column: Exsil ODS-B (250 x 4.6 mm, 5µm) or equivalent.

  • Mobile Phase A: 0.1% v/v Triethylamine in water, pH adjusted to 2.5 with orthophosphoric acid.

  • Mobile Phase B: A mixture of Acetonitrile and Methanol (80:20 v/v) containing 0.1% v/v orthophosphoric acid.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 315 nm.

  • Injection Volume: Typically 20 µL.[10]

  • Gradient Program: A typical gradient might start with a higher percentage of Mobile Phase A, gradually increasing the proportion of Mobile Phase B to elute the more non-polar compounds.

  • Sample Preparation: Accurately weigh tablet powder equivalent to 25 mg of Febuxostat, transfer to a 50 mL volumetric flask, add diluent (e.g., a mixture of mobile phases), sonicate to dissolve, and dilute to volume.

Validation Summary (Based on published data):

  • Specificity: The method is specific, showing no interference from excipients or other impurities at the retention time of the main peak.

  • Linearity: The method demonstrates linearity over a range from the Limit of Quantitation (LOQ) to 150% of the specification level for impurities.

  • Accuracy: Recovery studies typically yield results between 98-102%.[12]

  • Precision: The relative standard deviation (%RSD) for replicate injections is typically less than 2.0%.[7]

  • Robustness: The method is robust against small, deliberate variations in flow rate, mobile phase composition, and column temperature.

Protocol 2: Validated Stability-Indicating HPTLC Method

This HPTLC method offers a high-throughput, cost-effective alternative for quantifying Febuxostat and separating it from its degradation products.[3]

Causality Behind Choices:

  • Stationary Phase: Precoated silica gel 60 F254 plates are standard for HPTLC, providing a polar surface for separation. The F254 indicator allows for visualization under UV light.

  • Mobile Phase: The mixture of ethyl acetate, methanol, and a small amount of acetic acid provides a solvent system of optimal polarity to achieve good separation.[3] Ethyl acetate acts as the main solvent, methanol increases the polarity to move the compounds up the plate, and acetic acid suppresses ionization for better spot shape.

  • Chamber Saturation: Saturating the chamber for 30 minutes ensures a homogenous vapor environment, leading to reproducible Rf values and better separation.[3]

Methodology:

  • Stationary Phase: Aluminium plates precoated with silica gel G 60 F254.[3]

  • Mobile Phase: Ethyl acetate: Methanol: Acetic acid (7.5:2.8:0.01, v/v/v).[3]

  • Chamber Saturation: 30 minutes.[3]

  • Application: Apply samples as bands using a suitable applicator.

  • Development: Develop the plate up to a distance of 80 mm.

  • Detection: Densitometric scanning at 315 nm.[3]

  • Sample Preparation: Prepare a stock solution of Febuxostat (e.g., 1000 µg/mL) in methanol and dilute to create working standards in the desired concentration range (e.g., 30–180 µg/mL).[3]

Validation Summary (Based on published data):

  • Linearity: The method is linear in the concentration range of 30–180 ng/spot with a correlation coefficient (r²) of >0.997.[3]

  • Precision: Repeatability and intermediate precision studies show %RSD values well within acceptable limits.[3]

  • LOD & LOQ: The method is sensitive, with established limits of detection and quantitation suitable for impurity profiling.[3]

  • Stability-Indicating: The method effectively separates the pure drug from products formed under stress conditions (e.g., acid/alkali hydrolysis, oxidation), proving its utility for stability studies.[3]

Understanding Method Validation: The ICH Q2(R1) Framework

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[9] The ICH Q2(R1) guideline provides a comprehensive framework for this process, which is essential for regulatory submissions and ensuring data quality.[9][13]

G Validation ICH Q2(R1) Validation Parameters Specificity Specificity Distinguishes analyte from impurities, degradants, & matrix components Validation->Specificity Linearity Linearity Proportional response to concentration over a defined range Validation->Linearity Accuracy Accuracy Closeness of test results to the true value (% Recovery) Validation->Accuracy Precision Precision Agreement among a series of measurements (Repeatability, Intermediate) Validation->Precision LOD Detection Limit (LOD) Lowest amount detectable, but not necessarily quantifiable Validation->LOD LOQ Quantitation Limit (LOQ) Lowest amount quantifiable with suitable precision & accuracy Validation->LOQ Range Range Interval between upper & lower concentrations with suitable linearity, accuracy, & precision Validation->Range Robustness Robustness Capacity to remain unaffected by small, deliberate variations in method parameters Validation->Robustness

Caption: Key validation parameters as defined by ICH Q2(R1) guidelines.

Each of these parameters must be experimentally evaluated and meet pre-defined acceptance criteria to declare a method as validated.[14] For instance, accuracy is typically assessed by spike/recovery studies, while precision is determined by calculating the relative standard deviation of a series of measurements.[12][14]

Conclusion and Recommendations

For the comprehensive analysis of Febuxostat intermediates and related substances, a validated RP-HPLC method is generally the preferred choice due to its superior resolution, sensitivity, and established regulatory acceptance. It is particularly well-suited for quantifying trace-level impurities and for use as a stability-indicating method in formal drug development programs.

However, for applications requiring high throughput, such as in-process control monitoring or rapid screening of multiple samples, a validated HPTLC method presents a highly efficient and cost-effective alternative.[3] Its ability to run numerous samples in parallel significantly reduces analysis time and solvent consumption.

Ultimately, the selection of the most appropriate analytical method should be guided by a thorough understanding of the specific analytical challenge and the intended purpose of the data, all underpinned by a rigorous validation process compliant with ICH guidelines.

References

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Safety Operating Guide

Ethyl 2-(4-hydroxyphenyl)-2-oxoacetate proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

An Essential Guide to the Proper Disposal of Ethyl 2-(4-hydroxyphenyl)-2-oxoacetate

For researchers and drug development professionals, maintaining a safe and compliant laboratory environment is paramount. While the focus is often on discovery and innovation, the responsible management of chemical waste is a critical, non-negotiable aspect of the scientific process. Improper disposal not only poses significant health and environmental risks but can also result in severe regulatory penalties.[1][2] This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounding procedural guidance in the principles of chemical safety and regulatory compliance.

Part 1: Hazard Assessment and Characterization

The foundation of any disposal procedure is a thorough understanding of the chemical's properties and hazards. This compound is an aromatic keto-ester. While a specific, universally adopted hazard classification may vary slightly between suppliers, its structural motifs suggest a profile that requires careful handling.

Your first and most critical step is to always consult the Safety Data Sheet (SDS) provided by the manufacturer for the specific batch you are using. The SDS contains essential information on hazards, handling, and emergency procedures.

Based on its chemical structure and data for analogous compounds, the following hazard profile can be anticipated:

  • Health Hazards: Likely to cause skin and eye irritation.[3][4] May cause respiratory irritation if inhaled as a dust or aerosol.[3]

  • Physical Hazards: While not highly flammable, as an organic compound, it should be kept away from strong ignition sources.[5]

  • Environmental Hazards: The environmental fate of this specific compound is not widely documented, but as a general principle, synthetic organic chemicals should be prevented from entering drains and waterways to avoid ecological harm.[6][7]

Summary of Key Data:
PropertyValue / ClassificationSource
Chemical Formula C₁₀H₁₀O₄PubChem[8]
Molar Mass 194.18 g/mol PubChem[8]
Likely GHS Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.AK Scientific, Inc.[3], TCI Chemicals[4]
Disposal Consideration Must be disposed of via an approved waste disposal plant.AK Scientific, Inc.[3]

Part 2: The Regulatory Framework: Adhering to EPA and OSHA Standards

In the United States, the disposal of laboratory chemical waste is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1][9][10] Concurrently, the Occupational Safety and Health Administration (OSHA) mandates safe handling practices to protect laboratory personnel.[2][11]

Under RCRA, a chemical waste is considered "hazardous" if it is specifically listed by the EPA (F, K, P, or U lists) or if it exhibits one of four characteristics:[1]

  • Ignitability: Flash point < 140°F (60°C).[12]

  • Corrosivity: pH ≤ 2 or ≥ 12.5.[12]

  • Reactivity: Unstable under normal conditions.

  • Toxicity: Harmful when ingested or absorbed.

This compound is not typically found on the P or U lists of acute hazardous wastes.[13][14] However, it must be managed as a hazardous waste as a precautionary measure due to its irritant properties and to ensure compliance. Never dispose of this chemical down the drain or in regular solid waste trash. [7][15][16]

Part 3: Step-by-Step Disposal Protocol

This protocol provides a direct, procedural workflow for safely managing this compound waste from the point of generation to its final collection.

Step 1: Wear Appropriate Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure you are wearing the appropriate PPE.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation before use.

  • Body Protection: A standard laboratory coat.

Step 2: Segregate Waste at the Point of Generation

Proper segregation is the most critical step in preventing dangerous chemical reactions and ensuring cost-effective disposal.[15][17]

  • Designate a "Non-Halogenated Organic Waste" Stream: this compound waste should be collected in a dedicated container for non-halogenated organic solvents and solids.

  • Avoid Cross-Contamination:

    • DO NOT mix with halogenated solvents (e.g., dichloromethane, chloroform). Halogenated waste streams have a much higher disposal cost.[15]

    • DO NOT mix with strong acids or bases. This can catalyze degradation or hydrolysis.

    • DO NOT mix with strong oxidizing agents.

    • DO NOT mix with aqueous waste.

    • Keep solid waste (e.g., contaminated filter paper, weighing boats) separate from liquid waste whenever possible.[17]

Step 3: Use a Designated and Properly Labeled Waste Container

Container integrity and accurate labeling are mandated by law and are essential for safety.[6][7]

  • Container Selection: Use a container made of a chemically compatible material, such as a glass bottle or a high-density polyethylene (HDPE) jug.[9][15] The container must have a secure, leak-proof screw cap.[1] The original chemical container is often the best choice for its waste.[15]

  • Labeling: The container must be clearly labeled with a hazardous waste tag as soon as the first drop of waste is added.[16] The label must include:

    • The words "Hazardous Waste" .[16]

    • The full, unabbreviated chemical name: "this compound" . If it's a mixture, list all components.[16]

    • The approximate concentration of each component.

    • The relevant hazard pictograms (e.g., exclamation mark for irritant).[16]

    • The accumulation start date (the date the first waste is added).

    • The Principal Investigator's name and lab location.[16]

Step 4: Accumulate and Store Waste Safely

Waste must be stored safely in the laboratory in a designated Satellite Accumulation Area (SAA) before being moved to a central storage area.[10]

  • Location: The SAA must be at or near the point of generation and under the control of laboratory personnel.[1][9]

  • Secondary Containment: The waste container must be kept in a secondary containment bin or tray to contain any potential leaks or spills.[17][18][19]

  • Container Status: Keep the waste container closed at all times except when actively adding waste.[20] Do not overfill; leave at least 10% of headspace to allow for expansion.[9]

Step 5: Arrange for Pickup and Final Disposal

Laboratory-generated hazardous waste must be disposed of through a licensed hazardous waste management company.[6][9]

  • Request Pickup: Follow your institution's specific procedures for requesting a hazardous waste pickup from the Environmental Health and Safety (EHS) office.[15][16]

  • Documentation: Ensure all paperwork is completed accurately. This creates a chain of custody for the waste from your lab to the final disposal facility.

  • On-Site Treatment Prohibited: Do not attempt to neutralize or treat this chemical waste yourself. Neutralization is only permissible for simple corrosive wastes (acids and bases) and should only be performed by trained personnel following a specific, validated protocol.[21]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for handling this compound waste in the laboratory.

G Disposal Workflow for this compound start Waste Generated: This compound ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Step 2: Identify Waste Stream Is it pure or in a non-halogenated solvent? ppe->segregate waste_container Step 3: Select Container Chemically compatible (Glass/HDPE) with screw cap. segregate->waste_container Yes improper_mix STOP! Consult EHS. Do not mix with incompatible waste streams. segregate->improper_mix No (Mixed with Halogens, Acids, Bases, etc.) label_container Step 4: Attach & Fill Out Hazardous Waste Tag (Name, Date, Hazards) waste_container->label_container store Step 5: Place in Satellite Accumulation Area (Secondary Containment, Lid Closed) label_container->store full Is container >90% full? store->full full->store No, continue accumulation request_pickup Step 6: Arrange for Disposal Contact EHS for waste pickup. full->request_pickup Yes end_process Disposal Process Complete request_pickup->end_process

Caption: Decision tree for the safe disposal of this compound.

Emergency Procedures: Spill Management

In the event of a spill, prioritize personnel safety and containment.

  • Alert Personnel: Immediately alert others in the area.

  • Isolate the Area: Secure the location of the spill.

  • Don PPE: If the spill is small and you are trained to handle it, don the appropriate PPE, including respiratory protection if it is a large quantity of fine powder.

  • Contain and Absorb: For liquid spills, use a chemical absorbent material or spill pillows. For solid spills, gently sweep or scoop the material to avoid creating dust.

  • Collect Waste: Place all contaminated absorbent materials and cleanup debris into a designated hazardous waste container and label it accordingly.

  • Report: Report the spill to your laboratory supervisor and your institution's EHS office, following all established protocols.[2][11]

By adhering to this structured and well-documented disposal protocol, you ensure the safety of yourself and your colleagues, protect the environment, and maintain the highest standards of scientific integrity and regulatory compliance in your laboratory.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.